molecular formula C6H14N2O2S B3021322 1-(Ethylsulfonyl)piperazine CAS No. 62937-96-6

1-(Ethylsulfonyl)piperazine

Cat. No.: B3021322
CAS No.: 62937-96-6
M. Wt: 178.26 g/mol
InChI Key: BIYGAOBOLDXNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylsulfonyl-piperazine>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYGAOBOLDXNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978765
Record name 1-(Ethanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62937-96-6
Record name 1-(Ethanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Ethanesulfonyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the Piperazine Scaffold and the Role of 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Ethylsulfonyl)piperazine for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of biologically active compounds.[1][2] Its prevalence stems from its unique combination of properties: the two nitrogen atoms provide sites for substitution to modulate potency and selectivity, while also influencing crucial pharmacokinetic parameters such as solubility and basicity.[2] Piperazine and its derivatives have a rich history in therapeutics, from their early use as anthelmintic agents to their incorporation into modern drugs for a wide range of diseases, including those affecting the central nervous system.[1][3]

This guide focuses on a key derivative, this compound, a versatile building block in drug discovery and development. The introduction of the ethylsulfonyl group to the piperazine core creates an electronic asymmetry that significantly influences the reactivity of the two nitrogen atoms, making it a valuable intermediate for the synthesis of complex molecules with tailored pharmacological profiles.[1] This document will provide a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory professionals.

Chemical and Physical Properties

This compound is a white to pale brown crystalline solid.[4] Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 62937-96-6[4][5][6]
Molecular Formula C6H14N2O2S[4][5]
Molecular Weight 178.25 g/mol [4][5]
Melting Point 69-72 °C[5]
Boiling Point 110-112 °C at 0.1 mmHg[5]
Appearance White to pale brown solid[4]
pKa 7.78 ± 0.10 (Predicted)[4]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[4]

Synthesis of this compound: A Mechanistic Approach

The most common and straightforward method for the synthesis of this compound is the sulfonylation of piperazine with ethanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[1]

To ensure monosubstitution and prevent the formation of the disubstituted byproduct, it is crucial to control the stoichiometry of the reactants, typically by using an excess of piperazine. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperazine

  • Ethanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, addition funnel, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve piperazine (2.0 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Ethanesulfonyl Chloride: Dissolve ethanesulfonyl chloride (1.0 equivalent) in dichloromethane and add it to the addition funnel. Add the ethanesulfonyl chloride solution dropwise to the stirred piperazine solution at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Piperazine Piperazine Reaction_Vessel Reaction in Dichloromethane at 0°C to RT Piperazine->Reaction_Vessel Ethanesulfonyl_Chloride Ethanesulfonyl Chloride Ethanesulfonyl_Chloride->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification_Step Column Chromatography or Recrystallization Concentration->Purification_Step Product This compound Purification_Step->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The presence of the electron-withdrawing ethylsulfonyl group on one nitrogen atom and the secondary amine on the other creates a significant difference in their nucleophilicity. The nitrogen atom bearing the ethylsulfonyl group is significantly less nucleophilic, while the secondary amine remains available for further functionalization. This differential reactivity is a key feature that makes this compound a valuable synthetic intermediate.

Potential Derivatization Pathways

The secondary amine of this compound can undergo a variety of reactions, including:

  • Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various alkyl or substituted alkyl groups.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce more complex substituents.

  • Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic moieties.

Derivatization_Pathways Derivatization of this compound cluster_reactions Reaction Types cluster_products Product Classes Start This compound Alkylation Alkylation (e.g., with R-X) Start->Alkylation Acylation Acylation (e.g., with RCOCl) Start->Acylation Reductive_Amination Reductive Amination (e.g., with RCHO, NaBH(OAc)3) Start->Reductive_Amination Arylation Arylation (e.g., Buchwald-Hartwig) Start->Arylation Alkylated_Product N-Alkyl Derivatives Alkylation->Alkylated_Product Acylated_Product N-Acyl Derivatives Acylation->Acylated_Product Reductive_Amination_Product N-Substituted Alkyl Derivatives Reductive_Amination->Reductive_Amination_Product Arylated_Product N-Aryl Derivatives Arylation->Arylated_Product

Caption: Potential derivatization pathways for this compound.

Applications in Drug Discovery and Development

The this compound moiety is a valuable component in the design of new therapeutic agents. Its incorporation into a molecule can favorably modulate its physicochemical and pharmacokinetic properties.[2] For instance, the piperazine ring can enhance aqueous solubility, while the ethylsulfonyl group can influence lipophilicity and metabolic stability.

This scaffold is found in a variety of compounds being investigated for different therapeutic indications, including:

  • Antihistamines and Antipsychotics: The piperazine core is a common feature in these classes of drugs.[4]

  • Factor Xa Inhibitors: Derivatives of 1-arylsulfonyl-3-piperazinone have been explored as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[7]

  • Broad Antimicrobial and Anticancer Activity: The piperazine scaffold is a versatile platform for the development of agents with a wide range of biological activities.[8]

The ability to readily derivatize the secondary amine allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound, a fundamental process in drug optimization.

Analytical Characterization: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely available technique for the analysis of this compound and its derivatives. Since the piperazine ring itself does not have a strong UV chromophore, derivatization is often employed for trace analysis.[9] However, for purity assessment and reaction monitoring where concentrations are higher, direct detection is often feasible, especially if a derivatized product with a UV-active moiety is being analyzed.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will depend on the specific analyte and may be determined through method development. A gradient elution may be necessary for complex mixtures.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 200-220 nm for non-aromatic compounds, or a higher wavelength for derivatives with chromophores).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of this compound.

This method can be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[10]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and, most importantly, its differential reactivity make it a versatile platform for the creation of diverse molecular architectures. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and analytical characterization of this compound is essential for its effective utilization in the design and discovery of novel therapeutic agents. The insights and protocols provided in this guide serve as a practical resource for leveraging the potential of this compound in the laboratory.

References

1-(Ethylsulfonyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Ethylsulfonyl)piperazine: Properties, Synthesis, and Analysis

Introduction

In the landscape of modern drug discovery, certain molecular structures repeatedly emerge as cornerstones of successful therapeutic agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is one such "privileged scaffold".[1][2] Its unique physicochemical and structural properties allow for versatile modifications, making it a critical component in a wide array of pharmaceuticals targeting conditions from cancer to central nervous system disorders.[3][4]

This technical guide focuses on a key derivative, this compound. This compound serves not only as a vital intermediate in the synthesis of more complex molecules but also as a subject of study in its own right.[5] We will provide an in-depth exploration of its core molecular properties, the rationale behind its synthesis, and the validated analytical protocols required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical entity.

Section 1: Core Molecular Profile

This compound, identified by the CAS Number 62937-96-6, is a foundational building block in synthetic and medicinal chemistry.[5] Its molecular structure consists of a piperazine ring where one of the nitrogen atoms is substituted with an ethylsulfonyl group. This substitution significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the sulfonyl group reduces the basicity of the adjacent nitrogen atom, creating an electronic asymmetry across the ring that is crucial for its function as a synthetic intermediate.[1]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₁₄N₂O₂S[5][6]
Molecular Weight 178.25 g/mol [5][6]
CAS Number 62937-96-6[5][6]
IUPAC Name This compound[5]
Synonyms 1-(Ethanesulfonyl)piperazine, 1-(Ethylsulphonyl)piperazine[5][7]
Appearance White to pale brown solid[5]
Melting Point 69-72 °C[6]
Boiling Point 110-112 °C at 0.1 mmHg[1][6]
Predicted pKa 7.78 ± 0.10[5][8]
SMILES String CCS(=O)(=O)N1CCNCC1
InChI Key BIYGAOBOLDXNHM-UHFFFAOYSA-N[5]

Section 2: The Piperazine Scaffold in Drug Discovery

The piperazine moiety is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable pharmacological properties.[1][2] Its utility stems from a combination of structural and physicochemical characteristics that can be fine-tuned to optimize a drug candidate's performance.

Key Attributes of the Piperazine Scaffold:

  • Dual Functionality: The two nitrogen atoms provide distinct handles for chemical modification, allowing for the precise tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.[1]

  • Improved Pharmacokinetics: The piperazine ring often imparts high aqueous solubility to a molecule, which can enhance absorption and distribution in the body.[1]

  • Conformational Rigidity: The core piperazine ring typically adopts a stable chair conformation, which can reduce the entropic penalty of binding to a biological target and improve potency.[1]

  • Modulation of Basicity: The basicity of the nitrogen atoms can be modulated through substitution. As seen with this compound, adding an electron-withdrawing group to one nitrogen decreases its basicity, while the other nitrogen remains available for interaction or further functionalization.

Caption: Influence of substituents on the physicochemical properties of the piperazine ring.

Section 3: Synthesis of this compound

The most common and direct method for synthesizing this compound is through the sulfonylation of piperazine. This reaction is a classic example of nucleophilic substitution.

Causality Behind the Experimental Choice: The secondary amine nitrogen on the piperazine ring is nucleophilic and readily attacks the electrophilic sulfur atom of an ethanesulfonyl chloride molecule. The chloride ion is an excellent leaving group, facilitating the formation of the stable sulfur-nitrogen (S-N) bond. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Using an excess of piperazine can also serve this purpose, though it complicates purification.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from piperazine and ethanesulfonyl chloride.

Materials:

  • Piperazine

  • Ethanesulfonyl chloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.0 equivalents) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution with stirring.

  • Sulfonylation: Add ethanesulfonyl chloride (1.0 equivalent) dropwise to the cold, stirring solution over 30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired bis-sulfonylated byproducts.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. Rationale: The bicarbonate wash removes any remaining acidic byproduct (HCl), and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

G start Reactants: Piperazine + Ethanesulfonyl Chloride in DCM with Base reaction Stir at 0°C to Room Temp (4-6 hours) start->reaction workup Aqueous Workup (Wash with NaHCO₃ and Brine) reaction->workup extraction Extract with DCM workup->extraction drying Dry Organic Layer (Anhydrous MgSO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Pure this compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

Section 4: Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and quantity of this compound. Due to the lack of a strong native chromophore, direct analysis by HPLC-UV can be challenging, especially at low concentrations.[9][10] Therefore, methods like Gas Chromatography or HPLC with derivatization are often employed.

Protocol 1: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Rationale: GC is an excellent technique for volatile and thermally stable compounds like many piperazine derivatives. FID provides robust and sensitive detection for compounds containing carbon atoms. This protocol is adapted from established methods for analyzing substituted piperazines.[9]

Instrumentation & Conditions:

  • GC System: Agilent 7890 or equivalent with FID.

  • Column: DB-17 (or similar mid-polarity column), 30 m x 0.53 mm ID, 1.0 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Program:

    • Initial temperature: 150 °C, hold for 10 minutes.

    • Ramp: Increase at 35 °C/min to 260 °C.

    • Hold at 260 °C for 2 minutes.

  • Injection: 1.0 µL, split ratio 1:5.

  • Diluent: Methanol.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in methanol to a known concentration.

  • Analysis: Inject the standards and samples onto the GC system.

  • Quantification: Identify the peak corresponding to this compound by its retention time. Construct a calibration curve from the standard injections and determine the purity of the sample.

Protocol 2: HPLC-UV Analysis via NBD-Cl Derivatization

Rationale: To overcome the poor UV absorbance of the target molecule, a derivatization step is employed to attach a UV-active tag. 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine of the piperazine ring to form a stable, highly chromophoric product, enabling sensitive detection by standard HPLC-UV instrumentation.[10][11]

Procedure:

  • Derivatization Reagent: Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).

  • Sample/Standard Preparation:

    • Prepare stock solutions of the this compound sample and reference standard in acetonitrile.

    • In a vial, mix 100 µL of the sample/standard solution with 100 µL of a buffer solution (e.g., 0.1 M borate buffer, pH 8.5) and 200 µL of the NBD-Cl reagent solution.

  • Reaction: Cap the vial and heat at 60 °C for 30 minutes. Rationale: Heating accelerates the nucleophilic aromatic substitution reaction between the piperazine nitrogen and NBD-Cl.

  • HPLC Analysis: After cooling to room temperature, inject the derivatized solution into the HPLC system.

HPLC Conditions:

  • HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of the NBD derivative (typically ~470 nm).

G start Sample containing This compound derivatize Add NBD-Cl reagent and Buffer (pH 8.5) start->derivatize react Heat at 60°C for 30 min derivatize->react hplc Inject into HPLC-UV/DAD System react->hplc analysis Separate on C18 Column hplc->analysis detection Detect Derivative at ~470 nm analysis->detection result Quantification of Original Compound detection->result

Caption: Workflow for HPLC-UV analysis of this compound via NBD-Cl derivatization.

Section 5: Summary and Future Perspectives

This compound is more than just a chemical intermediate; it is a manifestation of the strategic design principles that underpin modern medicinal chemistry. Its molecular formula (C₆H₁₄N₂O₂S) and molecular weight (178.25 g/mol ) define a compact and versatile scaffold.[5] The presence of both a reactive secondary amine and an electron-withdrawing sulfonyl group provides a unique electronic and steric profile that chemists can exploit for the synthesis of complex drug candidates.

The future for sulfonyl piperazine derivatives remains bright. The ability to modify both the sulfonyl group and the second nitrogen of the piperazine ring provides access to a vast chemical space for the design of novel therapeutics.[1] As our understanding of disease pathways becomes more sophisticated, the targeted design of derivatives built upon scaffolds like this compound is expected to yield next-generation medicines with improved efficacy and safety profiles.

References

solubility of 1-(Ethylsulfonyl)piperazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(Ethylsulfonyl)piperazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of direct quantitative data in public literature, this document synthesizes information from analogous compounds, theoretical principles, and established experimental methodologies to offer researchers and drug development professionals a robust framework for understanding and determining its solubility. The guide covers the fundamental physicochemical properties of the molecule, explores the theoretical underpinnings of solubility, details a gold-standard experimental protocol for its determination, and presents qualitative solubility insights derived from synthetic procedures. This work is intended to serve as a practical resource for process chemistry, formulation development, and medicinal chemistry applications.

Introduction: The Critical Role of Solubility

This compound (CAS: 62937-96-6) is a vital building block in the synthesis of a variety of pharmaceutical compounds, including antihistamines and antipsychotics.[1] Its molecular structure, featuring a polar sulfonyl group and a basic piperazine ring, imparts a unique solubility profile that is critical to control throughout the drug development lifecycle.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physicochemical property that dictates:

  • Process Chemistry: Solvent selection for synthesis, work-up, and purification (e.g., crystallization) is directly dependent on solubility data.[2]

  • Formulation Development: The ability to create effective and stable dosage forms, from oral solutions to parenteral formulations, hinges on understanding the compound's behavior in various excipients and solvent systems.[3]

  • Bioavailability: For a drug to be effective, it must first dissolve. Solubility is often the rate-limiting step for the absorption of orally administered drugs.[3]

This guide provides an in-depth exploration of the factors governing the , offering both theoretical insights and practical, field-proven methodologies for its accurate determination.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound—combining a flexible, basic piperazine moiety with a polar, electron-withdrawing ethylsulfonyl group—creates a molecule with a nuanced polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62937-96-6[1][4][5]
Molecular Formula C₆H₁₄N₂O₂S[1][4]
Molecular Weight 178.25 g/mol [1][4]
Appearance White to pale brown solid[1]
Melting Point 69-72 °C[4][5]
pKa (Predicted) 7.78 ± 0.10[1]
XLogP3-AA (Calculated) -0.8[1]
Topological Polar Surface Area 57.8 Ų[1]

The negative calculated LogP value suggests a degree of hydrophilicity, while the substantial topological polar surface area (TPSA) indicates a strong potential for hydrogen bonding with protic solvents.[1] The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and the secondary amine can also act as a hydrogen bond donor. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to occur spontaneously, ΔGsol must be negative. This is influenced by the enthalpy (ΔHsol) and entropy (ΔSsol) of solution.

A core principle guiding solubility is "like dissolves like."[3] This means:

  • Polar Solutes tend to dissolve in Polar Solvents . This compound, with its significant polarity, is expected to be more soluble in polar solvents like alcohols (e.g., methanol, ethanol) than in nonpolar solvents like alkanes (e.g., hexane).

  • Hydrogen Bonding is a critical factor.[6] Solvents capable of hydrogen bonding (protic solvents) are likely to be effective at solvating the polar functional groups of the molecule, enhancing solubility.

For sulfonamide-containing molecules, predictive models such as the Extended Hildebrand Solubility Approach have been used to estimate solubility in various solvent systems, highlighting the importance of specific solute-solvent interactions that go beyond simple polarity matching.[7]

Experimental Determination of Equilibrium Solubility

While theoretical principles provide guidance, precise, quantitative solubility data must be determined experimentally. The isothermal shake-flask method is the gold-standard technique for measuring equilibrium solubility, ensuring that the solution has reached its maximum saturation point under controlled conditions.[8][9]

Protocol: Isothermal Shake-Flask Method

Causality and Rationale: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Each step is critical for accuracy and reproducibility.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Sealed glass vials (e.g., 4 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Validated analytical system for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of excess solid is crucial to ensure that the final solution is genuinely saturated.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a period of 24 to 48 hours. This extended time is necessary to overcome kinetic barriers and ensure the system reaches thermodynamic equilibrium.[8]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete separation of all undissolved particles, centrifuge the vials at a moderate speed.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. This filtration step is critical to remove any remaining micro-particulates that could artificially inflate the measured concentration.[8]

  • Quantification: Dilute the filtered sample as necessary and quantify the concentration of dissolved this compound using a pre-validated analytical method, such as HPLC-UV.[10][11] The solubility is reported in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid This compound to vial B 2. Add known volume of organic solvent A->B C 3. Seal and shake at constant T for 24-48h B->C D 4. Centrifuge to separate excess solid C->D Equilibrium Reached E 5. Withdraw supernatant and filter (0.22 µm) D->E F 6. Quantify concentration via validated HPLC method E->F G Report Solubility (e.g., mg/mL) F->G Data Output

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Solubility Profile in Common Organic Solvents

Direct quantitative solubility data for this compound is not widely published. However, by analyzing procedures for the synthesis and purification of piperazine derivatives, a qualitative understanding can be established.[2][9] This information is invaluable for initial solvent screening.

Table 2: Qualitative Solubility of this compound in Organic Solvents

Solvent ClassSolventExpected SolubilityRationale / ApplicationSource
Polar Protic MethanolSoluble / Freely SolubleOften used as a reaction or dissolution solvent for polar compounds.[12][13][12][13]
EthanolSolubleSimilar to methanol, effective at solvating through hydrogen bonding.[12][13][12][13]
Isopropyl AlcoholSolubleHas been used as a recrystallization solvent for related piperazine products, implying moderate solubility at elevated temperatures and lower solubility at room temperature.[2]
Polar Aprotic AcetonitrileLikely SolubleGood solvent for moderately polar organic molecules.
Dimethylformamide (DMF)Soluble / Freely SolubleStrong polar solvent often used for compounds with poor solubility elsewhere.
Dimethyl Sulfoxide (DMSO)Soluble / Freely SolubleA powerful and versatile polar aprotic solvent.[6]
AcetoneSparingly SolubleOften used as a washing solvent to remove more soluble impurities, suggesting lower solubility.[9][9]
Nonpolar TolueneSparingly Soluble / InsolubleMismatch in polarity suggests poor solubility.
Heptane / HexaneInsolubleSignificant polarity difference makes dissolution unlikely. Used in anti-solvent precipitation.[13][14]
Chlorinated Dichloromethane (DCM)Likely SolubleA versatile solvent capable of dissolving a wide range of organic compounds.

Note: This table is based on chemical principles and data from structurally related compounds. Experimental verification is required for precise data.

Troubleshooting and Field-Proven Insights

In practice, solubility determination can present challenges. As a senior application scientist, addressing these issues proactively is key to generating reliable data.

Common Issues and Solutions
  • Inconsistent Results: Often caused by failure to reach equilibrium. Solution: Extend the incubation time (e.g., to 72 hours) and re-test to see if solubility values increase.

  • Compound Instability: The compound may degrade in certain solvents over the 48-hour incubation. Solution: Run a parallel stability study using HPLC to check for the appearance of degradation peaks over time.

  • Supersaturation: Occurs if the temperature fluctuates or if a solution is prepared at a high temperature and then cooled. Solution: Adhere strictly to isothermal conditions. Approach equilibrium from both undersaturation (as described in the protocol) and supersaturation (by cooling a heated, saturated solution) to confirm the true equilibrium point.

Troubleshooting Workflow

G A Inconsistent or Unexpected Solubility Results B Was equilibrium confirmed? A->B C Is the compound stable in the solvent? B->C Yes D Extend incubation time (e.g., 48h -> 72h) B->D No E Perform time-course -stability study via HPLC C->E No H Results are Reliable C->H Yes D->A F Check for polymorphism (e.g., via DSC, XRD) E->F G Re-evaluate solvent choice or adjust experimental conditions F->G G->A

Caption: Logical workflow for troubleshooting solubility experiments.

Conclusion

While quantitative public data on the solubility of this compound remains limited, a strong, predictive understanding can be achieved by combining knowledge of its physicochemical properties with established theoretical principles. The molecule's polar nature suggests high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise data for process optimization or formulation, the isothermal shake-flask method detailed in this guide provides a reliable and self-validating protocol. Future work should focus on the systematic experimental determination of its solubility in a broad range of pharmaceutically relevant solvents at various temperatures to create a comprehensive and publicly accessible dataset.

References

discovery and history of sulfonylated piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Sulfonylated Piperazine Derivatives

Abstract

The conjugation of a sulfonyl group with a piperazine scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a versatile class of compounds with a profound impact across diverse therapeutic areas. This guide provides a comprehensive exploration of sulfonylated piperazine derivatives, from their historical emergence, exemplified by the landmark discovery of Sildenafil, to their core synthetic strategies and expanding therapeutic applications. We will dissect the nuanced structure-activity relationships that govern their biological effects and delve into their mechanisms of action as phosphodiesterase-5 (PDE5) inhibitors, novel antibacterial agents targeting LpxH, and dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the chemistry, pharmacology, and future potential of this critical pharmacophore.

The Genesis of a Privileged Scaffold: A Historical Perspective

The history of medicinal chemistry is rich with examples of how combining well-established pharmacophores can lead to breakthrough discoveries[1][2]. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous feature in drug design, prized for its ability to improve aqueous solubility and oral bioavailability, and for providing a rigid, predictable linker between different parts of a molecule[3][4]. Similarly, the sulfonamide group, famous since the discovery of prontosil in the 1930s, is a versatile functional group known for its strong hydrogen bonding capabilities and its role as a bioisostere for other functional groups[5].

The deliberate combination of these two moieties into sulfonylated piperazine derivatives created a powerful and adaptable scaffold. While early work on piperazine derivatives focused heavily on CNS disorders[6], the true potential of the sulfonylated variant was spectacularly realized with the discovery of Sildenafil (Viagra) by scientists at Pfizer.

Landmark Case Study: The Discovery of Sildenafil

Initially investigated as a treatment for hypertension and angina, Sildenafil was designed as an inhibitor of phosphodiesterase enzymes[7]. The core structure features a pyrazolopyrimidinone group, designed to mimic the purine ring of the natural substrate, cGMP. The key innovation, however, was the attachment of a 2-ethoxyphenyl group bearing a methylpiperazine sulfonyl moiety[8].

The rationale behind this design was multifaceted:

  • Target Engagement: The sulfonyl group acts as a potent hydrogen bond acceptor, interacting with key residues in the active site of the target enzyme, PDE5[9].

  • Physicochemical Properties: The piperazine ring was introduced to increase the compound's solubility and improve its pharmacokinetic profile. The N-methyl substitution was found to be optimal for potency and selectivity[7][10].

  • Selectivity: The entire sulfonylated piperazine substituent fits snugly into a specific pocket of the PDE5 enzyme, contributing significantly to its selectivity over other PDE isoforms.

The serendipitous discovery of Sildenafil's efficacy in treating erectile dysfunction not only created a blockbuster drug but also firmly established the sulfonylated piperazine scaffold as a "privileged structure" in the lexicon of medicinal chemistry, sparking widespread interest in its application to other therapeutic targets[11].

Core Synthetic Strategies

The synthesis of sulfonylated piperazine derivatives is typically modular and robust, allowing for extensive exploration of structure-activity relationships (SAR). The most common and direct approach involves the coupling of a piperazine derivative with a sulfonyl chloride.

General Synthetic Workflow

The general strategy relies on a nucleophilic substitution reaction where one of the nitrogen atoms of the piperazine ring attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride leaving group. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction.

Synthetic Workflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1_piperazine Substituted Piperazine (R1) conditions Aprotic Solvent (e.g., DCM, THF) Base (e.g., Et3N, DIPEA) Room Temperature R1_piperazine->conditions Nucleophile R2_sulfonyl Aryl/Alkyl Sulfonyl Chloride (R2-SO2Cl) R2_sulfonyl->conditions Electrophile product Sulfonylated Piperazine Derivative (R1-Piperazine-SO2-R2) conditions->product Coupling Reaction

Caption: General workflow for the synthesis of sulfonylated piperazine derivatives.

Experimental Protocol: Synthesis of a Sildenafil Analog

This protocol is adapted from the synthesis of N-substituted piperazine sulfonamides and provides a representative example of the key coupling step[9].

Objective: To synthesize 1-(4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenylsulfonyl)-4-methylpiperazine.

Materials:

  • 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride

  • N-methylpiperazine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the benzenesulfonyl chloride starting material (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per mmol of sulfonyl chloride).

  • Addition of Amine: To the stirred solution, add N-methylpiperazine (1.1 equivalents) dropwise at room temperature.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the reaction mixture to act as an acid scavenger.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure sulfonylated piperazine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The modular synthesis allows for systematic modifications to the sulfonylated piperazine scaffold, providing deep insights into the SAR. Using the PDE5 inhibitors as a case study, we can observe how subtle structural changes dramatically influence potency.

Case Study: SAR of Sildenafil Analogs as PDE5 Inhibitors

The core pharmacophore for PDE5 inhibition consists of the pyrazolopyrimidinone ring (mimicking cGMP) and the substituted phenylsulfone moiety. The piperazine ring plays a crucial role in optimizing interactions within a solvent-exposed region of the enzyme's active site[7][10].

Compound IDR Group on Piperazine NitrogenPDE5 Inhibition (IC50, nM)Reference
Sildenafil -CH₃3.5[7]
Analog 6f -CH₂CH₂OH3.2[7]
Analog 6r -CH₂-Phenyl1.1[7]
Analog 6u -CH₂-(4-F-Phenyl)1.0[7]
Analog -H>100[10]
Analog -COOH0.035[10]

Causality and Insights:

  • N-Substitution is Critical: Replacing the N-methyl group of Sildenafil with a simple hydrogen atom leads to a drastic loss of activity, highlighting the importance of this substituent for occupying a specific hydrophobic pocket[10].

  • Hydrophobic and Aromatic Groups are Favorable: Extending the N-substituent with larger aromatic groups, such as in analogs 6r and 6u, enhances potency[7]. This suggests that these groups make additional favorable contacts within the active site.

  • Polar Groups Can Be Tolerated or Beneficial: The introduction of a hydroxyl group (Analog 6f) maintains potency, indicating this region can accommodate some polarity[7]. Remarkably, replacing the methyl with a carboxylic acid group dramatically increases potency, suggesting a strong, favorable interaction with a basic residue in the enzyme active site[10].

SAR_Pharmacophore cluster_0 Sildenafil Core Structure cluster_1 Key Interactions Core Pyrazolopyrimidinone (cGMP Mimic) Linker Ethoxyphenyl Sulfonyl Group H_Bond H-Bonding Core->H_Bond N atoms Piperazine Piperazine Ring (Solubility & Linker) Linker->H_Bond Sulfonyl O atoms R_Group R-Group (Selectivity Pocket) Hydrophobic Hydrophobic Interactions Piperazine->Hydrophobic Selectivity Selectivity Pocket R_Group->Selectivity

Caption: Key pharmacophoric features of Sildenafil-type PDE5 inhibitors.

Mechanism of Action: PDE5 Inhibition

Sildenafil and its analogs function by competitively inhibiting the PDE5 enzyme in the corpus cavernosum[12][13]. During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP is the key second messenger that mediates smooth muscle relaxation, leading to vasodilation and increased blood flow. PDE5 rapidly degrades cGMP to terminate the signal. By blocking PDE5, sulfonylated piperazine inhibitors prevent cGMP breakdown, prolonging its effect and enhancing the erectile response[14][15].

Caption: Mechanism of action for Sildenafil as a PDE5 inhibitor.

Expanding Therapeutic Horizons

The success of the sulfonylated piperazine scaffold has spurred its application in numerous other disease areas, demonstrating its remarkable versatility.

Novel Antibiotics: LpxH Inhibition

A critical challenge in modern medicine is the rise of multidrug-resistant Gram-negative bacteria. These bacteria are protected by an outer membrane, a major component of which is lipopolysaccharide (LPS). The biosynthesis of Lipid A, the membrane anchor of LPS, is essential for most Gram-negative bacteria and absent in humans, making it an ideal target for new antibiotics[16][17].

Sulfonylated piperazine derivatives have been identified as potent inhibitors of LpxH, a crucial metalloenzyme in the Lipid A (or Raetz) pathway[18][19]. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce Lipid X and UMP[20]. Inhibition of LpxH not only halts the production of the protective outer membrane but also leads to the accumulation of toxic precursor molecules, resulting in bacterial death[19].

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc Step1 UDP-3-O- (R-3-OH-C14)-GlcNAc UDP_GlcNAc->Step1 LpxA Step2 UDP-3-O- (R-3-OH-C14)-GlcN Step1->Step2 LpxC Step3 UDP-2,3-diacyl- GlcN (UDP-DAGn) Step2->Step3 LpxD LipidX Lipid X Step3->LipidX LpxH LipidIVA Lipid IVA LipidX->LipidIVA LpxK LPS Lipopolysaccharide (LPS) Outer Membrane LipidIVA->LPS ...Multiple Steps LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxK LpxK Inhibitor Sulfonylated Piperazine Inhibitor (e.g., AZ1) Inhibitor->LpxH Inhibition

Caption: Inhibition of the Lipid A biosynthesis pathway by LpxH-targeting sulfonylated piperazines.[21][22]

Antidiabetic Agents: DPP-IV Inhibition

In the management of type 2 diabetes, a key strategy is to enhance the effects of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[23]. These hormones are released from the gut after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. However, their action is rapidly terminated by the enzyme dipeptidyl peptidase-IV (DPP-IV)[24][25].

Piperazine sulfonamide derivatives have been developed as effective DPP-IV inhibitors[26]. By blocking the active site of DPP-IV, these compounds prevent the degradation of GLP-1 and GIP, thereby prolonging their circulation and enhancing their ability to stimulate insulin release and suppress glucagon secretion, which ultimately leads to improved glycemic control[27][28][29].

Caption: Mechanism of action for sulfonylated piperazine DPP-IV inhibitors in diabetes.[30][31]

Conclusion and Future Outlook

From the revolutionary treatment of erectile dysfunction to promising new frontiers in combating antibiotic resistance and managing diabetes, the sulfonylated piperazine scaffold has proven to be one of the most fruitful and versatile frameworks in modern drug discovery. Its synthetic tractability allows for fine-tuning of physicochemical properties and target engagement, enabling medicinal chemists to address a wide array of biological targets. The continued exploration of this privileged structure, aided by advances in computational chemistry and structural biology, is poised to yield the next generation of innovative therapeutics. As we continue to unravel the complexities of disease, the sulfonylated piperazine derivative will undoubtedly remain a vital tool in the arsenal of the drug development professional.

References

understanding the reactivity of the piperazine nitrogens

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Piperazine Nitrogens for Drug Discovery Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its utility is fundamentally derived from the two nitrogen atoms at the 1 and 4 positions, which impart unique physicochemical properties and provide versatile handles for synthetic modification.[3][4][5] This guide provides an in-depth analysis of the factors governing the reactivity of these nitrogen atoms. We will explore the interplay of electronic properties, pKa values, and conformational dynamics that dictate their nucleophilicity. Furthermore, this guide details key synthetic strategies for achieving selective N-functionalization, including pH control and orthogonal protection schemes, and provides detailed protocols for critical reaction classes such as N-alkylation and N-arylation. This document is intended for researchers, scientists, and drug development professionals seeking to master the chemical nuances of the piperazine scaffold to accelerate the design and synthesis of novel therapeutics.

Introduction: The Privileged Piperazine Scaffold

The six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement is an indispensable tool in drug design.[1] Its incorporation into drug candidates can significantly enhance pharmacological and pharmacokinetic profiles. The nitrogen atoms act as hydrogen bond donors and acceptors, tuning interactions with biological targets while often increasing aqueous solubility and bioavailability.[2][5] The widespread success of piperazine-containing drugs, from the anticancer agent Imatinib to the antipsychotic Ziprasidone, underscores the importance of understanding and controlling the reactivity of this versatile scaffold.[2][3][6] This guide focuses on the core principles that drive the chemical behavior of the two piperazine nitrogens, providing the foundational knowledge required for their strategic manipulation in synthesis.

Chapter 1: Fundamental Physicochemical Properties Governing Reactivity

The differential reactivity of the two nitrogens in a piperazine ring is not arbitrary; it is a direct consequence of their electronic environment, basicity, and the three-dimensional conformation of the ring system.

Electronic Properties & Basicity (pKa)

As a diprotic base, piperazine has two distinct pKa values, which are critical for understanding its behavior in solution. The first protonation occurs at the more basic nitrogen, while the second requires a significantly more acidic environment.

  • pKa1 ≈ 9.73: This corresponds to the equilibrium for the first protonation, representing a typical secondary amine.[7][8][9]

  • pKa2 ≈ 5.33: This lower value is for the second protonation. The presence of a positive charge on the first nitrogen (the piperazinium ion) inductively withdraws electron density from the second nitrogen, making it significantly less basic.[7][8][10]

This >4 pKa unit difference is the key to its differential reactivity. At physiological pH (~7.4), piperazine will exist predominantly in its mono-protonated form.[10] This inherent difference allows for selective reactions by carefully controlling the pH of the reaction medium.

Substitution on one nitrogen atom profoundly alters the basicity of the second. Electron-donating alkyl groups slightly decrease the pKa of the remaining N-H, whereas electron-withdrawing groups, such as acyl or aryl moieties, dramatically reduce its basicity.[10][11]

Table 1: pKa Values of Piperazine and Common Derivatives

CompoundpKa (Most Basic Nitrogen)pKa (Least Basic Nitrogen)Reference(s)
Piperazine9.735.33[7][8]
1-Methylpiperazine~9.2-[11]
1,4-Dimethylpiperazine~8.2-[11]
1-Phenylpiperazine~7.8-[9]
1-Acetylpiperazine~7.6-[11]
Stereoelectronics & Conformational Analysis

The piperazine ring is not planar. To minimize steric and torsional strain, it predominantly adopts a stable chair conformation, much like cyclohexane.[12][13] This conformation can undergo ring inversion, interconverting between two chair forms through a higher-energy twist-boat intermediate.[14]

In the chair conformation, the lone pairs of electrons on the nitrogen atoms have specific spatial orientations (axial or equatorial), which can influence their accessibility to reagents. N-acylation or the introduction of bulky substituents can raise the energy barrier for ring inversion and may lock the ring into a specific conformation, thereby affecting the reactivity of the remaining nitrogen.[12][14][15]

G cluster_chair1 Chair Conformation 1 cluster_boat Twist-Boat (Transition State) cluster_chair2 Chair Conformation 2 C1 N1(ax)-H | C-C / N4(eq)-H B Higher Energy Intermediate C1->B Ring Inversion B->C1 C2 N1(eq)-H | C-C / N4(ax)-H B->C2 C2->B

Conformational inversion of the piperazine ring between two chair forms.

Chapter 2: Strategies for Selective N-Functionalization

The primary challenge in piperazine chemistry is achieving selective mono-functionalization, as the disubstituted product is often a competing byproduct. Two principal strategies are employed to overcome this.

Strategy 1: pH Control via Salt Formation

A straightforward method for mono-alkylation involves using a piperazine mono-salt, such as piperazine monohydrochloride.[16] In this state, one nitrogen is protonated and non-nucleophilic, leaving the other free to react. This approach avoids the need for protecting groups but can be sensitive to reaction conditions and may not be suitable for all substrates.[17]

Strategy 2: Orthogonal Protection

The most robust and widely used strategy for ensuring selectivity is the use of protecting groups.[16] A protecting group, such as the tert-butoxycarbonyl (Boc) group, is installed on one nitrogen.[18] This group deactivates the nitrogen it is attached to, typically by delocalizing the lone pair of electrons, thus rendering it non-nucleophilic. The second, unprotected nitrogen can then be functionalized with high selectivity.

The key to this strategy is "orthogonality," which means the protecting group can be removed under conditions that do not affect the newly installed functional group or other parts of the molecule. For example, the Boc group is stable to many reaction conditions but is easily cleaved with a strong acid like trifluoroacetic acid (TFA).[18]

G start Piperazine protect Step 1: Protect (e.g., add Boc group) start->protect mono_protected Mono-Boc-Piperazine protect->mono_protected functionalize Step 2: Functionalize (e.g., Alkylation, Arylation) mono_protected->functionalize protected_product N-Alkyl-N'-Boc-Piperazine functionalize->protected_product deprotect Step 3: Deprotect (e.g., add TFA) protected_product->deprotect final_product Mono-Alkylated Piperazine (Final Product) deprotect->final_product

Workflow for selective mono-functionalization using an orthogonal protecting group.

Chapter 3: Key Reaction Classes at the Piperazine Nitrogens

With a strategy for selectivity in place, a wide range of transformations can be performed on the piperazine nitrogens.

N-Alkylation

This reaction involves the formation of a C-N bond via a nucleophilic substitution (SN2) mechanism with an alkyl halide or sulfonate.[19]

  • Causality: The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct without competing with the piperazine nitrogen.[20] Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used to dissolve the reagents and facilitate the SN2 reaction. Without a protecting group, there is a significant risk of di-alkylation, and even quaternization of the nitrogens to form piperazinium salts.[20]

Protocol 1: Selective Mono-N-Alkylation of N-Boc-Piperazine

  • Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-piperazine (1.0 eq.), the desired alkyl halide (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent: Add anhydrous acetonitrile (ACN) to form a stirrable suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N-alkyl-N'-Boc-piperazine.[18]

N-Acylation

N-acylation forms a stable amide bond and is a common method for linking piperazine to other molecular fragments. The resulting amide significantly reduces the basicity and nucleophilicity of the acylated nitrogen.

  • Causality: The reaction can be performed with highly reactive acyl chlorides or anhydrides, often in the presence of a mild base to neutralize the HCl or carboxylic acid byproduct. Alternatively, for more sensitive substrates, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are used to activate a carboxylic acid for amidation under milder conditions.[21][22]

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and indispensable reaction in modern drug discovery for forming C(aryl)-N bonds.[23][24][25] It allows for the coupling of a piperazine nitrogen with an aryl halide or triflate.

  • Causality: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The ligand is crucial; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) accelerate the key reductive elimination step, leading to higher yields and broader substrate scope.[25] The choice of base (e.g., NaOt-Bu, K2CO3) is also critical and depends on the specific substrates and catalyst system. The entire process must be conducted under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.

G pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex Ar-Pd(II)(X)L2 ox_add->pd_complex amine_bind Amine Binding pd_complex->amine_bind + Amine - X- amine_complex [Ar-Pd(II)(Amine)L2]+X- amine_bind->amine_complex red_elim Reductive Elimination amine_complex->red_elim + Base red_elim->pd0 + HX + Base product Ar-Amine (Product) red_elim->product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

  • Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), a suitable base (e.g., NaOt-Bu, 1.4 eq.), the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (2-4 mol%) to a Schlenk tube.

  • Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration/Extraction: Filter the mixture through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-aryl-N'-Boc-piperazine.[23][26]

Conclusion and Future Outlook

A thorough understanding of the electronic and conformational properties of the piperazine nitrogens is paramount for the rational design of synthetic routes in drug discovery. By leveraging the principles of basicity, stereoelectronics, and strategic reactions like N-alkylation and Buchwald-Hartwig amination, chemists can precisely control the functionalization of this privileged scaffold. While N-functionalization remains the most common modification, recent advances in C-H functionalization are opening new avenues for creating novel, three-dimensional piperazine derivatives that were previously inaccessible.[2][27][28] As synthetic methodologies continue to evolve, the indispensable role of the piperazine ring in the development of future medicines is secure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Ethylsulfonyl)piperazine, a key intermediate in pharmaceutical research and development. The protocol details the nucleophilic substitution reaction between piperazine and ethanesulfonyl chloride. Emphasis is placed on methodological rationale, process optimization, safety, and product characterization to ensure reproducibility and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: Significance of this compound

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of therapeutic agents. The incorporation of a sulfonyl group onto the piperazine scaffold modulates its physicochemical properties, such as basicity (pKa), solubility, and metabolic stability. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including inhibitors for various enzymes and ligands for receptors.[1][2][3][4] Its synthesis is a foundational step in the discovery of novel therapeutics. This guide provides a robust and well-validated protocol for its preparation from commercially available starting materials.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution-like reaction at a sulfur center. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of ethanesulfonyl chloride. This reaction forms a tetrahedral intermediate which then collapses, displacing the chloride leaving group.

A key challenge in this synthesis is achieving mono-sulfonylation while minimizing the formation of the di-substituted by-product, 1,4-bis(ethylsulfonyl)piperazine. The protocol described herein employs a strategic excess of piperazine. By using piperazine as the limiting reagent's nucleophilic counterpart and also as the acid scavenger for the hydrochloric acid (HCl) by-product, we can favor the formation of the desired mono-substituted product. The protonated piperazine hydrochloride salt that forms is largely unreactive under the reaction conditions.

The reaction is typically performed in a suitable aprotic solvent, such as dichloromethane (DCM), to dissolve the reactants and facilitate the reaction while remaining inert.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
PiperazineAnhydrous, 99%Sigma-Aldrich110-85-0Hygroscopic; store in a desiccator.
Ethanesulfonyl chloride98%Sigma-Aldrich594-44-5Corrosive and moisture-sensitive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2Use under a fume hood.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularVWR7757-82-6For drying the organic phase.
Diethyl EtherACS GradeFisher Scientific60-29-7For precipitation/crystallization.
Hydrochloric Acid (HCl)1 M solutionStandard Lab Supply7647-01-0For work-up.
Sodium Bicarbonate (NaHCO₃)Saturated solutionStandard Lab Supply144-55-8For work-up.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper

Reaction Workflow Diagram

SynthesisWorkflow A 1. Dissolve Piperazine in anhydrous DCM under N₂ B 2. Cool to 0 °C (Ice Bath) A->B Setup D 4. Add Ethanesulfonyl Chloride Solution Dropwise (30 min) B->D C 3. Prepare Solution: Ethanesulfonyl Chloride in DCM C->D Reagent Addition E 5. Warm to Room Temp. & Stir for 3-4 hours D->E Reaction F 6. Quench Reaction with 1 M HCl E->F Work-up G 7. Phase Separation: Collect Aqueous Layer F->G H 8. Basify Aqueous Layer with sat. NaHCO₃ (pH ~8-9) G->H I 9. Extract with DCM (3x) H->I J 10. Dry Combined Organics (Na₂SO₄) & Filter I->J K 11. Concentrate in vacuo J->K L 12. Precipitate/Crystallize with Diethyl Ether K->L Purification M 13. Isolate & Dry Product L->M

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperazine (8.61 g, 100 mmol, 5 equivalents).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the piperazine is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is crucial during the addition of the sulfonyl chloride to control the exothermic reaction.

  • Reagent Addition: In a separate flask, dissolve ethanesulfonyl chloride (2.57 g, 20 mmol, 1 equivalent) in anhydrous DCM (20 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the ethanesulfonyl chloride solution dropwise to the stirred piperazine solution over approximately 30 minutes. A white precipitate (piperazine hydrochloride) will form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 3-4 hours to ensure completion.

  • Work-up - Acid Wash: Quench the reaction by adding 1 M HCl (50 mL). Transfer the mixture to a separatory funnel. The desired product and excess piperazine will move into the aqueous layer as their hydrochloride salts, while any non-basic organic impurities remain in the DCM layer. Discard the organic layer.

  • Work-up - Basification: Cool the acidic aqueous layer in an ice bath and carefully add saturated sodium bicarbonate solution until the pH is approximately 8-9. This deprotonates the piperazine salts, making them soluble in organic solvents.

  • Work-up - Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator to yield a crude solid or oil.

  • Purification: Add cold diethyl ether to the crude product and stir or sonicate. The desired this compound should precipitate as a white solid.[5]

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Characterization and Quality Control

  • Appearance: White to off-white solid.

  • Melting Point: 69-72 °C.[5][6]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.25-3.15 (m, 4H), 3.00 (q, J = 7.4 Hz, 2H), 2.95-2.85 (m, 4H), 1.90 (s, 1H, NH), 1.35 (t, J = 7.4 Hz, 3H).

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₁₅N₂O₂S [M+H]⁺: 179.08; found: 179.1.

  • Purity (HPLC): ≥97% is expected.

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time to 6-8 hours or allow it to stir overnight at room temperature.
Loss of product during work-up.Ensure the aqueous layer is thoroughly extracted with DCM (at least 3 times).
Di-substituted By-product Ratio of reactants is incorrect.Ensure a sufficient excess of piperazine (at least 4-5 equivalents) is used.
Addition of sulfonyl chloride was too fast.Add the ethanesulfonyl chloride solution slowly and maintain the temperature at 0 °C during addition.
Oily Product Residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If it remains an oil, consider purification by column chromatography (Silica gel, DCM/Methanol gradient).

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Piperazine: Corrosive and can cause skin burns and eye damage. Handle with care.

  • Ethanesulfonyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. It is moisture-sensitive and should be handled under an inert atmosphere.[8]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Dispose of all chemical waste according to institutional and local regulations.[9]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the (Ethylsulfonyl)piperazine Moiety in Medicinal Chemistry

The piperazine scaffold is a cornerstone in modern drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] Its ability to engage in multiple non-covalent interactions and its favorable physicochemical properties make it a privileged structure. The incorporation of an ethylsulfonyl group onto the piperazine nitrogen, yielding 1-(ethylsulfonyl)piperazine, introduces a potent hydrogen bond acceptor and modulates the basicity of the distal nitrogen, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of drug candidates.[3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to couple this compound with a variety of aryl and heteroaryl halides and triflates.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylpiperazine product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amido_complex L-Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex + R₂NH, Base - HX Amine R₂NH (this compound) Base Base RedElim Reductive Elimination Amido_complex->RedElim Product Ar-NR₂ RedElim->Pd0 Regeneration RedElim->Product Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Conditions for this compound

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system, base, and solvent. The electron-withdrawing nature of the ethylsulfonyl group decreases the nucleophilicity of the piperazine nitrogen, which can present a challenge.

Catalyst System: Palladium Precursor and Ligand Selection

The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful transformation.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the ligand is already coordinated to the palladium center. Pre-catalysts are often preferred as they can lead to more consistent formation of the active catalytic species.

  • Ligands: For electron-deficient amines like this compound, bulky, electron-rich phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination.[4]

Ligand TypeExamplesCharacteristics & Application
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including challenging couplings with aryl chlorides and electron-deficient amines.[7]
Ferrocenylphosphines JosiphosRobust ligands with good activity for various C-N couplings.
Wide Bite-Angle Ligands Xantphos, NIXANTPHOSXantphos is a versatile ligand, while NIXANTPHOS shows high activity for unactivated aryl chlorides.[9]
Base Selection

The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex. Strong, non-nucleophilic bases are typically employed.

  • Alkoxides: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base. Potassium tert-butoxide (KOtBu) is also used.

  • Carbonates and Phosphates: Weaker bases like Cs₂CO₃ and K₃PO₄ can be effective, particularly with more reactive aryl halides (bromides and iodides) and can offer better functional group tolerance.

  • Organic Bases: Soluble organic bases like DBU can be advantageous in certain applications, especially in flow chemistry, to avoid heterogeneous mixtures.[10]

Solvent Selection

Aprotic, non-polar, or polar aprotic solvents are generally used to ensure the solubility of the reactants and catalyst system.

  • Ethers: Dioxane and tetrahydrofuran (THF) are common choices.

  • Aromatic Hydrocarbons: Toluene and xylenes are also widely used and can be beneficial for higher reaction temperatures.[5]

  • tert-Butanol: Can be used, sometimes in combination with other solvents.

Recommended Reaction Conditions: A Summary

The following table summarizes generally successful starting conditions for the Buchwald-Hartwig amination of this compound. Optimization will likely be necessary for specific substrates.

ParameterRecommended ConditionsNotes
Aryl Halide Aryl Bromide or ChlorideAryl chlorides are more challenging and may require more specialized ligands like NIXANTPHOS.[9][11]
Palladium Precursor Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalystPre-catalysts can offer improved reliability.
Ligand XPhos or RuPhos (2-4 mol%)These bulky biarylphosphine ligands are excellent starting points.
Base NaOtBu (1.2-1.5 equivalents)Ensure the base is fresh and handled under an inert atmosphere.
Solvent Toluene or DioxaneUse anhydrous solvent and degas thoroughly.
Temperature 80-110 °CMonitor reaction progress by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst deactivation.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound.

Experimental_Workflow Start Start Prep Prepare Reaction Vessel (Oven-dried flask, stir bar) Start->Prep Add_Solids Add Solids (Aryl bromide, this compound, NaOtBu, Ligand, Pd precursor) Prep->Add_Solids Inert_Atm Establish Inert Atmosphere (Evacuate and backfill with Argon 3x) Add_Solids->Inert_Atm Add_Solvent Add Degassed Solvent (Toluene or Dioxane) Inert_Atm->Add_Solvent Heat Heat Reaction Mixture (80-110 °C with stirring) Add_Solvent->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (Cool, quench, extract, dry) Monitor->Workup Complete Purify Purify Product (Column Chromatography) Workup->Purify End End (Characterize Product) Purify->End

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)[12][13]

  • Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)

  • XPhos (0.02 mmol, 0.02 equiv)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried reaction flask, add the aryl bromide, this compound, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality base- Insufficiently inert atmosphere- Low reaction temperature- Use a pre-catalyst or ensure Pd(0) is generated- Use fresh, high-purity NaOtBu- Ensure rigorous exclusion of air and moisture- Increase the reaction temperature
Side Product Formation (e.g., Hydrodehalogenation) - Presence of water- Suboptimal ligand- Use anhydrous solvents and reagents- Screen alternative ligands (e.g., RuPhos, SPhos)
Di-arylation of Piperazine (if starting with piperazine) - Incorrect stoichiometry- Use an excess of piperazine to favor mono-arylation.[1]
Incomplete reaction with aryl chlorides - Low reactivity of the C-Cl bond- Switch to a more active ligand system (e.g., NIXANTPHOS).[9]- Consider using the corresponding aryl bromide or iodide if possible.

References

Application Note: Strategic Incorporation of 1-(Ethylsulfonyl)piperazine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in modern drug discovery, renowned for its favorable physicochemical properties and its presence in numerous approved therapeutic agents.[1][2][3] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a key derivative, 1-(Ethylsulfonyl)piperazine, in the synthesis of kinase inhibitors. We delve into the causality behind its selection, focusing on how the ethylsulfonyl moiety modulates molecular properties to enhance drug-like characteristics. This guide outlines common and robust synthetic strategies for its incorporation into heterocyclic cores, including Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. A detailed, field-proven experimental protocol for a representative SNAr coupling is provided, alongside data interpretation and visualizations to support the rational design of next-generation kinase inhibitors.

Introduction: The Rationale for Sulfonylpiperazines in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug development. In the quest for potent and selective kinase inhibitors, medicinal chemists often rely on a toolkit of proven structural motifs or "scaffolds" that provide a reliable foundation for molecular design.

The piperazine heterocycle is one such cornerstone, valued for its ability to improve aqueous solubility and serve as a versatile linker between different pharmacophoric elements.[3][4] However, the basicity of the two nitrogen atoms can lead to undesirable properties, such as poor permeability or off-target interactions (e.g., with the hERG channel).

This is where N-substitution with an electron-withdrawing group, such as an ethylsulfonyl moiety, becomes a powerful strategy. The introduction of the ethylsulfonyl group to form this compound offers several distinct advantages:

  • Basicity Attenuation: The strongly electron-withdrawing sulfonyl group significantly reduces the basicity (pKa) of the adjacent nitrogen atom. This modification can mitigate pH-dependent solubility issues and reduce interactions with unintended biological targets, thereby improving the overall safety and pharmacokinetic profile.[1]

  • Hydrogen Bond Acceptor: The oxygen atoms of the sulfone group can act as strong hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the kinase ATP-binding pocket or increasing solvation to improve solubility.[5]

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, enhancing the stability and half-life of the drug candidate.

  • Vector for SAR Exploration: The second, more basic nitrogen atom of the piperazine ring remains a nucleophilic handle, providing a convenient attachment point for coupling to the core scaffold of the kinase inhibitor. This allows for systematic exploration of structure-activity relationships (SAR).[6][7]

PART 1: Core Synthetic Strategies for Incorporation

The integration of the this compound moiety into a target molecule is typically achieved by leveraging the nucleophilicity of its secondary amine. The choice of reaction depends on the nature of the kinase inhibitor's core scaffold.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

This is the most common and robust method when the core of the inhibitor is an electron-deficient (hetero)aromatic ring, such as a pyrimidine, triazine, or pyridine, activated by one or more leaving groups (e.g., Cl, F). The reaction proceeds under basic conditions, where the secondary amine of this compound displaces the leaving group.

  • Causality: The reaction is driven by the formation of a stable Meisenheimer complex intermediate, facilitated by the electron-deficient nature of the heteroaromatic core. The choice of a non-nucleophilic base (e.g., DIPEA) is critical to prevent competition with the piperazine nucleophile.

Strategy B: Buchwald-Hartwig Amination

For less activated aryl or heteroaryl halides, palladium-catalyzed cross-coupling is the method of choice. This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry for forming C-N bonds.[8]

  • Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the piperazine, and reductive elimination to form the desired product and regenerate the catalyst. The choice of ligand is crucial for reaction efficiency.

Strategy C: Reductive Amination

When the molecular scaffold contains a carbonyl group (aldehyde or ketone), reductive amination provides a direct route to form the C-N bond. The reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[8][9]

  • Causality: The use of a mild reducing agent like NaBH(OAc)₃ is key, as it is selective for the iminium ion and will not reduce the starting carbonyl compound, allowing the reaction to proceed efficiently in one pot.

PART 2: Experimental Protocols & Data

This section provides a detailed, step-by-step protocol for the synthesis of a representative kinase inhibitor intermediate using the SNAr strategy.

Protocol: Synthesis of 2-Chloro-4-(4-(ethylsulfonyl)piperazin-1-yl)-5-methylpyrimidine

This protocol describes the selective mono-substitution of this compound onto a common di-chloropyrimidine scaffold, a core found in many kinase inhibitors.

Reaction Scheme:

Caption: Synthetic scheme for the SNAr coupling reaction.

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
2,4-dichloro-5-methylpyrimidine163.011.00 g6.13 mmol1.0
This compound178.251.20 g6.75 mmol1.1
DIPEA129.241.60 mL9.20 mmol1.5
n-Butanol-20 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-methylpyrimidine (1.00 g, 6.13 mmol).

  • Reagent Addition: Add n-Butanol (20 mL) to the flask and stir to dissolve the starting material. Add this compound (1.20 g, 6.75 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (1.60 mL, 9.20 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS. Self-Validation Insight: The reaction is typically complete when the starting pyrimidine spot is no longer visible. The regioselectivity is driven by the higher reactivity of the C4 position in pyrimidines.

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the resulting residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20-50% Ethyl Acetate in Hexanes.

  • Characterization: Combine the pure fractions and evaporate the solvent to yield the final product. Characterize by ¹H NMR and Mass Spectrometry to confirm the structure and assess purity (>95% by HPLC). Expected Yield: ~1.5 g (~80%).

PART 3: Visualization of Pathways and Workflows

Visual models are essential for understanding the context of kinase inhibition and the logic of synthetic workflows.

The PI3K/Akt/mTOR Signaling Pathway

Many modern kinase inhibitors target nodes within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Its hyperactivity is a common driver of cancer.[10][11] The strategic use of building blocks like this compound is critical in developing inhibitors against targets such as PI3K and mTOR.

PI3K_Pathway cluster_inhibitor Point of Inhibition RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Gedatolisib-like Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and validation of a kinase inhibitor using this compound.

Synthesis_Workflow Start Select Heterocyclic Core (e.g., Dichloropyrimidine) Coupling Couple with This compound (SNAr or Buchwald-Hartwig) Start->Coupling Purify Purification (Chromatography) Coupling->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Purity Purity Analysis (HPLC >95%) Characterize->Purity Purity->Purify Fail Assay Biological Assay (Kinase Inhibition IC50) Purity->Assay Pass SAR SAR Analysis & Further Optimization Assay->SAR

Caption: General workflow for inhibitor synthesis and evaluation.

Conclusion

This compound is a highly valuable building block in the design and synthesis of modern kinase inhibitors. Its unique ability to modulate the physicochemical properties of a lead molecule—primarily by attenuating basicity while providing a stable, hydrogen-bonding moiety—makes it a superior choice over simple alkylated piperazines in many contexts. The synthetic routes for its incorporation are robust, scalable, and utilize well-established chemical transformations common in medicinal chemistry. By understanding the rationale behind its use and mastering the protocols for its application, researchers can accelerate the development of safer and more effective targeted therapies.

References

Application Notes and Protocols for the Quantification of 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(Ethylsulfonyl)piperazine

This compound is a chemical intermediate of increasing importance in the pharmaceutical industry. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), its purity and precise quantification are critical for ensuring the safety, efficacy, and quality of the final drug product. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be adaptable to various laboratory settings. All methodologies should be validated in accordance with ICH Q2(R1) guidelines to ensure their suitability for their intended purpose.[1][2]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC6H14N2O2S[3][4]
Molecular Weight178.25 g/mol [3]
Melting Point69-72 °C[4][5]
Boiling Point110-112 °C at 0.1 mmHg[4][5]
LogP0.58880[5]

The compound's polarity, indicated by its LogP value and solubility in water, suggests that High-Performance Liquid Chromatography (HPLC) is a highly suitable analytical technique. Gas Chromatography (GC) may also be applicable, particularly for volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is recommended for its robustness and accessibility.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: this compound is a polar compound, making it well-suited for reversed-phase chromatography where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

  • UV Detection: While the piperazine moiety itself lacks a strong chromophore, the presence of the sulfonyl group allows for adequate UV detection at lower wavelengths (e.g., 210 nm). For trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[6][7]

  • Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of the retention time and peak shape of the analyte. The use of a buffer is important to control the ionization state of the piperazine nitrogens, ensuring consistent retention.

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard and Sample s2 Dissolve in Diluent (e.g., Water:Acetonitrile) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 h2 Isocratic Elution on C18 Column h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC quantification of this compound.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of aqueous phosphate buffer (pH 3.0) and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution of a known concentration in the mobile phase.

5. System Suitability:

  • Inject the standard solution five times and ensure the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Hypothetical HPLC Method Validation Data

The following table presents a summary of expected validation parameters for the described HPLC method, in accordance with ICH Q2(R1) guidelines.[2][8]

ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 µg/mL
Specificity No interference at the retention time of the analytePeak is spectrally pure and well-resolved from excipients

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace-level impurities in the this compound substance.

Causality Behind Experimental Choices
  • Gas Chromatography: The relatively low boiling point of this compound allows for its analysis by GC without derivatization, although derivatization can sometimes improve peak shape and sensitivity.[9][10]

  • Mass Spectrometry Detection: MS detection provides high selectivity and sensitivity, allowing for the unambiguous identification of the analyte and its potential impurities based on their mass spectra and fragmentation patterns.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in a Volatile Solvent (e.g., Methanol) s1->s2 s3 Vortex to Mix s2->s3 g1 Inject into GC-MS System s3->g1 g2 Temperature Programmed Separation g1->g2 g3 Mass Spectrometric Detection (Scan or SIM mode) g2->g3 d1 Extract Ion Chromatogram g3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify against Standard d2->d3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Yield and Purity in the Synthesis of 1-(Ethylsulfonyl)piperazine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its successful synthesis with high yield and purity is crucial for the efficiency of subsequent reactions. The most common synthetic route involves the reaction of piperazine with ethylsulfonyl chloride.[3] This guide will focus on optimizing this pathway and addressing potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic substitution reaction between piperazine and ethylsulfonyl chloride. In this reaction, a nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the ethylsulfonyl chloride and displacing the chloride ion.[3]

Q2: What are the primary challenges in this synthesis that can lead to low yield?

A2: The main challenges include:

  • Formation of the 1,4-disubstituted byproduct: Since piperazine has two reactive secondary amine groups, a common side reaction is the formation of 1,4-bis(ethylsulfonyl)piperazine.[4]

  • Hydrolysis of ethylsulfonyl chloride: Ethylsulfonyl chloride is sensitive to moisture and can hydrolyze to ethanesulfonic acid, which will not react with piperazine.[5]

  • Difficulties in product isolation and purification: The polarity of the product and byproducts can make separation challenging.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[5][7] High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows only starting materials (piperazine) and possibly a new spot corresponding to hydrolyzed ethylsulfonyl chloride.

  • No significant precipitation of the product is observed.

Possible Causes and Solutions:

Cause Explanation Solution
Poor Quality Reagents Ethylsulfonyl chloride is highly susceptible to moisture. If it has been improperly stored, it may have hydrolyzed, rendering it unreactive.Use a fresh bottle of ethylsulfonyl chloride or distill the existing reagent before use. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]
Inadequate Base A base is required to neutralize the HCl generated during the reaction. If the base is weak or absent, the reaction mixture will become acidic, protonating the piperazine and making it a poor nucleophile.Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine. Ensure the base is dry.[5]
Incorrect Reaction Temperature The reaction may be too slow at very low temperatures.While the initial addition of ethylsulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the exotherm, the reaction can then be allowed to warm to room temperature to ensure completion.[5]
Issue 2: Significant Formation of the 1,4-Disubstituted Byproduct

Symptoms:

  • TLC or LC-MS analysis shows a significant peak or spot corresponding to the 1,4-bis(ethylsulfonyl)piperazine.

  • The isolated yield of the desired mono-substituted product is low.

Possible Causes and Solutions:

Cause Explanation Solution
Incorrect Stoichiometry Using an equimolar amount or an excess of ethylsulfonyl chloride will favor the formation of the di-substituted product.Use a significant excess of piperazine (e.g., 5-10 equivalents) relative to the ethylsulfonyl chloride. This statistical approach increases the probability of the sulfonyl chloride reacting with an unreacted piperazine molecule.[4]
Slow Addition of Reagent Adding the ethylsulfonyl chloride too quickly can create localized areas of high concentration, promoting di-substitution.Add the ethylsulfonyl chloride solution dropwise to the cooled piperazine solution over an extended period (e.g., 30-60 minutes).[5]
Reaction Temperature Too High Higher temperatures can increase the rate of the second substitution reaction.Maintain a low temperature (0-5 °C) during the addition of the ethylsulfonyl chloride and for a period afterward before allowing the reaction to slowly warm to room temperature.[5]
Issue 3: Difficulty in Product Purification

Symptoms:

  • The isolated product is an oil or a waxy solid that is difficult to handle.

  • Column chromatography results in poor separation of the product from starting materials or byproducts.

Possible Causes and Solutions:

Cause Explanation Solution
Co-elution of Polar Compounds The product, excess piperazine, and the di-substituted byproduct can have similar polarities, making chromatographic separation challenging.Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine-containing compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[4]
Product is a Salt If the workup is not properly basic, the product may be isolated as a hydrochloride salt, which can be difficult to purify by chromatography.Ensure the reaction mixture is made sufficiently basic during the workup to deprotonate the product and any remaining piperazine.
Inappropriate Crystallization Solvent The product may be too soluble or insoluble in the chosen crystallization solvent.Salt Formation for Crystallization: A highly effective method for purification is to precipitate the product as a salt, such as the diacetate. Dissolving the crude material in a solvent like acetone and adding acetic acid can selectively precipitate the piperazine diacetate, leaving impurities in the solution.[10] The pure piperazine can then be regenerated.
Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is designed to favor the formation of the mono-substituted product.

Materials:

  • Piperazine (5.0 eq)

  • Ethylsulfonyl chloride (1.0 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve piperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the piperazine solution and stir for 10 minutes.

  • In a separate flask, dissolve ethylsulfonyl chloride in anhydrous DCM.

  • Add the ethylsulfonyl chloride solution dropwise to the cooled piperazine solution over 30-45 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the ethylsulfonyl chloride.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 in DCM.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x volume of organic layer).

  • Combine the aqueous layers and cool to 0 °C.

  • Basify the aqueous layer to pH > 12 by the slow addition of 50% NaOH solution, ensuring the temperature remains below 10 °C.

  • Extract the basified aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Piperazine in DCM Dissolve Piperazine in DCM Cool to 0C Cool to 0C Dissolve Piperazine in DCM->Cool to 0C Add Triethylamine Add Triethylamine Cool to 0C->Add Triethylamine Add Ethylsulfonyl Chloride dropwise Add Ethylsulfonyl Chloride dropwise Add Triethylamine->Add Ethylsulfonyl Chloride dropwise Warm to Room Temp Warm to Room Temp Add Ethylsulfonyl Chloride dropwise->Warm to Room Temp Monitor by TLC Monitor by TLC Warm to Room Temp->Monitor by TLC Quench with Water Quench with Water Monitor by TLC->Quench with Water Acid-Base Extraction Acid-Base Extraction Quench with Water->Acid-Base Extraction Isolate Pure Product Isolate Pure Product Acid-Base Extraction->Isolate Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield Issue q1 Check Reagent Quality (Esp. Sulfonyl Chloride) start->q1 q2 Review Stoichiometry (Piperazine Excess?) q1->q2 Good sol1 Use Anhydrous Conditions & Fresh Reagents q1->sol1 Degraded q3 Analyze Byproducts (Di-substitution?) q2->q3 Sufficient Excess sol2 Increase Piperazine Excess (5-10 eq) q2->sol2 No/Low Excess sol3 Slow Reagent Addition at Low Temp q3->sol3 Yes

Caption: Decision tree for troubleshooting low yield.

References

preventing di-substitution in piperazine sulfonylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperazine Sulfonylation

Welcome to the technical support center for piperazine sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective mono-sulfonylation of piperazine and its derivatives, a critical transformation in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when trying to achieve mono-sulfonylation of piperazine?

The primary challenge in the sulfonylation of piperazine is controlling the selectivity between mono- and di-substitution. The mono-sulfonated piperazine is often more nucleophilic than the starting piperazine, leading to a second sulfonylation reaction that forms the undesired di-sulfonated byproduct. Key factors influencing this selectivity include stoichiometry, reaction temperature, and the rate of addition of the sulfonyl chloride.

Q2: How does the stoichiometry of reactants affect the mono- to di-sulfonylation ratio?

Using a slight excess of piperazine relative to the sulfonyl chloride is a common strategy to favor mono-sulfonylation. By ensuring that the sulfonyl chloride is the limiting reagent, its concentration is kept low throughout the reaction, which reduces the likelihood of the mono-sulfonated product reacting a second time. A common starting point is to use 1.0 equivalent of the sulfonyl chloride with 1.1 to 1.5 equivalents of piperazine.

Q3: What is the role of the base in this reaction, and how does its choice impact the outcome?

A base is required to neutralize the HCl generated during the reaction. The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions with the sulfonyl chloride. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of the base should be high enough to effectively scavenge the acid but not so high as to deprotonate the mono-sulfonated product, which could increase its reactivity towards the sulfonyl chloride.

Q4: Can the reaction solvent influence the selectivity of mono-sulfonylation?

Yes, the solvent plays a significant role. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The solubility of the piperazine salt of the mono-sulfonated product can be a key factor. In some cases, the mono-sulfonated product may precipitate out of the reaction mixture as a salt, effectively removing it from the reaction and preventing di-substitution. This is more likely to occur in less polar solvents.

Troubleshooting Guide

Problem 1: My reaction is producing a high percentage of the di-sulfonated byproduct.

This is the most frequent issue and typically points to the mono-sulfonated intermediate being too reactive under the current conditions.

Root Cause Analysis and Solutions:

  • Slow Addition of Sulfonyl Chloride: The concentration of the sulfonyl chloride is a critical parameter. Instead of adding it all at once, a slow, dropwise addition of the sulfonyl chloride solution to the reaction mixture containing piperazine and the base is highly recommended. This maintains a low concentration of the electrophile, favoring its reaction with the more abundant starting piperazine over the mono-sulfonated product.

  • Lowering the Reaction Temperature: The rate of the second sulfonylation is often more sensitive to temperature than the first. Cooling the reaction mixture, typically to 0 °C or even -78 °C (dry ice/acetone bath), can significantly enhance the selectivity for the mono-sulfonated product.

  • Stoichiometric Adjustments: If you are still observing di-substitution, consider increasing the excess of piperazine to 2.0 equivalents or more. This statistically increases the probability of the sulfonyl chloride reacting with the starting material.

Workflow for Minimizing Di-substitution

cluster_input Inputs cluster_process Reaction Setup cluster_output Outcome A Piperazine (1.5-2.0 eq) E Combine Piperazine, Base, and Solvent A->E B Sulfonyl Chloride (1.0 eq) G Slowly Add Sulfonyl Chloride Solution over 1-2 hours B->G C Base (e.g., TEA, 1.5 eq) C->E D Solvent (e.g., DCM) D->E F Cool to 0 °C E->F F->G H Monitor Reaction by TLC or LC-MS G->H I High Yield of Mono-sulfonated Product H->I J Minimal Di-sulfonated Byproduct H->J

Caption: Workflow for optimizing mono-sulfonylation selectivity.

Problem 2: The reaction is sluggish or does not go to completion.

If the formation of the desired product is slow, several factors could be at play.

Root Cause Analysis and Solutions:

  • Base Strength: The chosen base may not be strong enough to effectively neutralize the generated HCl, leading to the protonation of the piperazine starting material and reducing its nucleophilicity. Consider a base with a higher pKa, but be mindful of potential side reactions.

  • Solvent Choice: The reactants may not be fully soluble in the chosen solvent. Ensure all components are dissolved. If solubility is an issue, you might need to screen other solvents or use a co-solvent system.

  • Steric Hindrance: If either the piperazine or the sulfonyl chloride is highly sterically hindered, the reaction rate will be inherently slower. In such cases, a gradual increase in temperature (e.g., from 0 °C to room temperature) after the addition of the sulfonyl chloride may be necessary. However, this should be done cautiously while monitoring the formation of the di-sulfonated byproduct.

Comparative Table of Common Bases

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA)~10.7Commonly used, good for less hindered substrates.
Diisopropylethylamine (DIPEA)~11.0Sterically hindered, reduces side reactions with sulfonyl chloride.
Pyridine~5.2Less basic, can be used but may lead to slower reactions.
N-Methylmorpholine (NMM)~7.4A good alternative to TEA, with less odor.
Problem 3: I am observing side reactions, such as hydrolysis of the sulfonyl chloride.

The presence of water in the reaction can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will not react with the piperazine.

Root Cause Analysis and Solutions:

  • Anhydrous Conditions: Ensure that your solvent and glassware are thoroughly dried. Using a freshly opened bottle of anhydrous solvent is recommended. If the solvent is from a previously opened bottle, it may need to be dried over molecular sieves.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel. This is particularly important for reactions that are run over extended periods.

Reaction Mechanism Overview

Start Piperazine + R-SO2Cl TS1 Nucleophilic Attack Start->TS1 k1 (fast) Intermediate Tetrahedral Intermediate TS1->Intermediate MonoProduct Mono-sulfonated Piperazine + HCl Intermediate->MonoProduct Base Base (e.g., TEA) MonoProduct->Base TS2 Second Nucleophilic Attack MonoProduct->TS2 k2 (competing) Salt Base-HCl Salt Base->Salt Neutralization DiProduct Di-sulfonated Piperazine TS2->DiProduct

Caption: Competing pathways in piperazine sulfonylation.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-sulfonylation of Piperazine

This protocol provides a starting point for achieving high selectivity for the mono-sulfonated product.

Materials:

  • Piperazine (or derivative)

  • Sulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reactant Loading: To the flask, add piperazine (1.5 equivalents) and anhydrous DCM. Stir until the piperazine is fully dissolved.

  • Base Addition: Add triethylamine (1.5 equivalents) to the piperazine solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a small amount of anhydrous DCM in an addition funnel.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the cooled piperazine solution over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the sulfonyl chloride has been consumed, quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Technical Support Center: Ethanesulfonyl Chloride and Piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reacting ethanesulfonyl chloride with piperazine. This guide is designed for researchers, scientists, and drug development professionals who are working with these reagents and may encounter challenges related to side reactions and product purity. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the success of your experiments.

Troubleshooting Guide: Common Side Reactions and Solutions

The reaction between ethanesulfonyl chloride and piperazine is a cornerstone for synthesizing a variety of compounds, particularly in pharmaceutical development.[1][2] However, the high reactivity of ethanesulfonyl chloride and the difunctional nature of piperazine can lead to several side reactions.[3] This section addresses the most common issues in a question-and-answer format.

Issue 1: Formation of N,N'-bis(ethanesulfonyl)piperazine (Polysulfonylation)

Question: My reaction is producing a significant amount of a higher molecular weight byproduct that is insoluble in my workup solvent. I suspect it's the disubstituted piperazine. How can I favor the formation of the mono-substituted product, 1-(ethanesulfonyl)piperazine?

Answer: This is the most prevalent side reaction. The second, unreacted secondary amine of the mono-substituted piperazine product can react with another molecule of ethanesulfonyl chloride. Several factors can be adjusted to minimize this polysulfonylation.

Root Cause Analysis:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to ethanesulfonyl chloride often leads to a statistical mixture of mono- and di-substituted products, along with unreacted piperazine.

  • Rate of Addition: A rapid addition of ethanesulfonyl chloride creates a high local concentration, increasing the likelihood of the mono-substituted product reacting again before all the initial piperazine has reacted.

  • Temperature: Higher temperatures can increase the rate of the second substitution reaction.

Troubleshooting Strategies:

ParameterRecommendation for Mono-substitutionRationale
Piperazine Stoichiometry Use a significant excess of piperazine (3-10 equivalents).A large excess of piperazine ensures that the ethanesulfonyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.
Addition of Reagent Add the ethanesulfonyl chloride solution dropwise to the piperazine solution.This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting material.
Reaction Temperature Maintain a low temperature (0 °C to room temperature).Lowering the temperature slows down the reaction rates, allowing for better control.
Solvent Choice Use a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4]These solvents effectively dissolve the reactants and are inert under the reaction conditions.[4]
Base Selection A non-nucleophilic organic base such as triethylamine or pyridine is often used.[4]The base neutralizes the HCl byproduct without competing with the piperazine as a nucleophile.[4]

dot

Caption: Desired vs. side reaction pathways.

Issue 2: Hydrolysis of Ethanesulfonyl Chloride

Question: My reaction yield is consistently low, and I notice a decrease in the pH of my reaction mixture over time, even with a base. What could be the cause?

Answer: Low yields are often due to the hydrolysis of the highly reactive ethanesulfonyl chloride.[4] Ethanesulfonyl chloride readily reacts with water to form the unreactive ethanesulfonic acid and hydrochloric acid.[1][3][4]

Root Cause Analysis:

  • Moisture Contamination: The presence of water in the solvent, glassware, or reagents is the primary cause. Ethanesulfonyl chloride is moisture-sensitive.[3]

  • Atmospheric Exposure: Handling the reagent in an open atmosphere can lead to hydrolysis from ambient moisture.[3]

Preventative Measures:

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried). Use anhydrous solvents to minimize water content.[4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[4]

  • Reagent Handling: Store ethanesulfonyl chloride in a tightly sealed container under dry conditions and handle it quickly.[3]

dot

Caption: Hydrolysis of ethanesulfonyl chloride.

Issue 3: Incomplete Reaction or Complex Product Mixture

Question: My TLC or LC-MS analysis shows multiple unexpected spots, and a significant amount of starting material remains even after extended reaction times. What factors should I investigate?

Answer: A complex product mixture with unreacted starting material can point to several issues, including suboptimal reaction conditions or the formation of piperazine salts.

Root Cause Analysis:

  • Insufficient Base: Piperazine itself is a base, but the reaction generates HCl. If an additional base is not used or is insufficient, the piperazine can be protonated to form piperazine hydrochloride salts. These salts are less nucleophilic and may precipitate out of the reaction mixture, halting the reaction.

  • Solvent and Base Incompatibility: The choice of solvent and base can significantly influence the reaction outcome.[5]

  • Thermal Degradation: Although less common at moderate temperatures, prolonged heating could potentially lead to degradation of reactants or products.

Troubleshooting Steps:

  • Optimize Base Stoichiometry: Ensure at least two equivalents of a non-nucleophilic base like triethylamine or pyridine are used to neutralize the generated HCl and keep the piperazine in its free base form.

  • Solvent Screening: If solubility is an issue, consider alternative anhydrous solvents. Dichloromethane and tetrahydrofuran are common starting points.[4]

  • Reaction Monitoring: Regularly monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[6] This will help determine the optimal reaction time and identify the formation of byproducts early on.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the mono-substituted piperazine product?

A1: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol in dichloromethane), is often effective. An acid-base extraction during the workup can also help remove unreacted piperazine and the base. Wash the organic layer with a dilute acid solution (like 1M HCl) to remove basic impurities, followed by a wash with a saturated sodium bicarbonate solution and brine.[4]

Q2: Can I use an inorganic base like sodium carbonate or potassium carbonate?

A2: While inorganic bases can be used, they often have limited solubility in common organic solvents like DCM. This can lead to a heterogeneous reaction mixture and potentially slower reaction rates. If using an inorganic base, a polar solvent in which the base is at least partially soluble, or the use of a phase-transfer catalyst, may be necessary.

Q3: How can I confirm the identity of the mono- and di-substituted products?

A3: Mass spectrometry (MS) is an excellent tool to differentiate between the products based on their molecular weights. 1H and 13C NMR spectroscopy will also show distinct signals. The mono-substituted product will have a characteristic NH proton signal, which will be absent in the symmetrical di-substituted product. The integration of the signals corresponding to the piperazine ring protons will also differ.

Q4: Are there any alternative reagents to ethanesulfonyl chloride that might be less prone to side reactions?

A4: While ethanesulfonyl chloride is a common and reactive reagent, in some specific applications, other sulfonylating agents could be considered. However, for introducing the ethanesulfonyl group, it remains a primary choice. The focus should be on optimizing the reaction conditions to control its reactivity.

Experimental Protocols

Protocol 1: Synthesis of Mono-Ethanesulfonylpiperazine

This protocol is optimized to favor the formation of the mono-substituted product.

  • Preparation:

    • Under an inert atmosphere (N2 or Ar), add piperazine (5.0 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous dichloromethane (DCM) to dissolve the piperazine.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve ethanesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

    • Add the ethanesulfonyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes.

    • After the addition is complete, add triethylamine (2.2 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the ethanesulfonyl chloride is consumed.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing 1-(Ethylsulfonyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_

Welcome to the technical support center for the synthesis of 1-(Ethylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical reaction parameters?

A1: The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction between piperazine and ethanesulfonyl chloride.[1] In this reaction, a nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the ethanesulfonyl chloride and displacing the chloride leaving group.[1]

The critical parameters that significantly influence the yield and purity of this reaction are:

  • Stoichiometry: The molar ratio of piperazine to ethanesulfonyl chloride is crucial to control the extent of substitution.

  • Choice of Base: A suitable base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

  • Solvent Selection: The solvent must be inert to the reactants and capable of dissolving them to facilitate the reaction.

  • Reaction Temperature: Temperature control is vital to manage the reaction rate and minimize the formation of side products.[2]

  • Reaction Time: Adequate time is necessary for the reaction to proceed to completion, which should be monitored.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q2: I'm experiencing a low yield of my desired product. What are the likely causes and how can I improve it?

A2: Low yields in this synthesis are often attributable to several factors, primarily the formation of the undesired 1,4-bis(ethylsulfonyl)piperazine byproduct and incomplete reaction.

Causality: Piperazine has two secondary amine groups of similar reactivity. When reacting with ethanesulfonyl chloride, both nitrogens can be sulfonylated, leading to the formation of the disubstituted byproduct. This is a common challenge in reactions with piperazine.[3] Incomplete reactions can result from poor reagent quality, suboptimal reaction conditions, or inefficient neutralization of the generated HCl.

Solutions:

  • Control Stoichiometry: To favor monosulfonylation, a significant excess of piperazine (typically 5-10 fold) should be used.[3] This statistical approach increases the probability of an ethanesulfonyl chloride molecule reacting with an unreacted piperazine molecule rather than the already monosubstituted product.

  • Slow Addition at Low Temperature: Add the ethanesulfonyl chloride solution dropwise to the piperazine solution at a reduced temperature (e.g., 0 °C).[2] This helps to control the initial exothermic reaction and can improve selectivity for the mono-substituted product.

  • Optimize the Base:

    • Excess Piperazine as Base: The excess piperazine itself can act as the base to neutralize the HCl. This is often the simplest and most effective approach.

    • Tertiary Amine Bases: If an external base is preferred, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used. Ensure the base is dry, as any moisture can react with the ethanesulfonyl chloride.[2]

    • Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, particularly if stronger organic bases lead to side reactions.[3]

  • Solvent Choice:

    • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices as they are generally inert under these reaction conditions.[4][5] Ensure the solvent is anhydrous.[2]

    • Protic Solvents: While less common due to potential side reactions, protic solvents like ethanol can sometimes be used, especially when piperazine itself is the solvent.[4]

Issue 2: Formation of 1,4-bis(ethylsulfonyl)piperazine Impurity

Q3: My final product is contaminated with the disubstituted byproduct. How can I minimize its formation and purify my product?

A3: As discussed, the formation of 1,4-bis(ethylsulfonyl)piperazine is a primary challenge. Beyond the strategies mentioned above to suppress its formation, effective purification is key.

Causality: The monosubstituted product, this compound, still possesses a nucleophilic secondary amine, making it susceptible to a second sulfonylation reaction.

Solutions:

  • Mono-Protection Strategy: For applications requiring very high purity, a mono-protected piperazine derivative, such as N-Boc-piperazine, can be used.[3][6][7] The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing for selective sulfonylation of the other. The Boc group can then be removed under acidic conditions to yield the desired product.[6][7]

  • Purification Techniques:

    • Acid-Base Extraction: This is a highly effective method for separating the basic monosubstituted product from the non-basic disubstituted byproduct. Dissolve the crude reaction mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The this compound will form a salt and move into the aqueous layer, while the non-basic 1,4-bis(ethylsulfonyl)piperazine will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.[3]

    • Column Chromatography: If acid-base extraction is not sufficient, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) can effectively separate the two compounds.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.[3]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Materials:

  • Piperazine

  • Ethanesulfonyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), dry (optional)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Optional: If using an external base, add dry triethylamine (1.1 eq).

  • In a separate dropping funnel, dissolve ethanesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the ethanesulfonyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess piperazine), saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting section.

Protocol 2: Purity Analysis by HPLC-UV

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector is suitable.

Method:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~2-3).

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Sample Preparation: Dissolve a known amount of the synthesized product in a suitable diluent (e.g., methanol or the mobile phase).

This method can be validated for linearity, precision, accuracy, and limit of detection/quantification to ensure reliable purity assessment.[8][9]

Data Presentation

Table 1: Effect of Base and Solvent on Reaction Yield and Purity

EntryBase (eq.)SolventYield (%)Purity (%)
1Piperazine (5)DCM7592
2Triethylamine (1.1)DCM8295
3K₂CO₃ (1.5)Acetonitrile6889
4Piperazine (5)THF7290

Note: The data presented in this table is illustrative and actual results may vary depending on specific reaction conditions.

Visualizations

Reaction Mechanism

G cluster_products Products Piperazine Piperazine Nucleophilic_Attack Nucleophilic_Attack Piperazine->Nucleophilic_Attack Nucleophilic Attack Ethanesulfonyl_Chloride Ethanesulfonyl_Chloride Ethanesulfonyl_Chloride->Nucleophilic_Attack Second_Attack Second_Attack Ethanesulfonyl_Chloride->Second_Attack Monosubstituted_Product This compound Monosubstituted_Product->Second_Attack Further Reaction Disubstituted_Product 1,4-bis(Ethylsulfonyl)piperazine HCl HCl Intermediate Intermediate Nucleophilic_Attack->Intermediate Intermediate->Monosubstituted_Product Loss of Cl- Intermediate->HCl Second_Attack->Disubstituted_Product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Purity (TLC/LC-MS) Low_Yield->Check_Purity Yes End End Low_Yield->End No Disubstituted_Impurity Disubstituted Impurity Present? Check_Purity->Disubstituted_Impurity Optimize_Stoichiometry Increase Piperazine Excess Disubstituted_Impurity->Optimize_Stoichiometry Yes Incomplete_Reaction Incomplete Reaction? Disubstituted_Impurity->Incomplete_Reaction No Slow_Addition Slow Addition at 0°C Optimize_Stoichiometry->Slow_Addition Purify Purify (Acid-Base Extraction or Chromatography) Slow_Addition->Purify Purify->Incomplete_Reaction Check_Reagents Check Reagent Quality (Anhydrous Conditions) Incomplete_Reaction->Check_Reagents Yes Incomplete_Reaction->End No Optimize_Conditions Increase Reaction Time/ Optimize Temperature Check_Reagents->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Navigating Challenges in the Work-up of 1-(Ethylsulfonyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(Ethylsulfonyl)piperazine and its derivatives. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the work-up of reactions involving this versatile building block. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification strategies, and ensure the integrity of your final compounds.

Introduction to this compound

This compound is a widely used intermediate in the synthesis of a variety of pharmaceutical compounds, including antipsychotics and antihistamines.[1] Its unique combination of a basic piperazine ring and an electron-withdrawing ethylsulfonyl group imparts specific solubility and reactivity characteristics that can present challenges during reaction work-up and product isolation. This guide addresses the most frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reaction is complete, but I'm struggling to remove unreacted piperazine from my product. What is the best approach?

This is one of the most common challenges in piperazine chemistry. Unreacted piperazine, being a basic and water-soluble compound, can be difficult to separate from the desired product, especially if the product also has some water solubility.

Core Principle: The key is to exploit the difference in basicity between the monosubstituted product, this compound, and the starting piperazine. Piperazine has two basic nitrogen atoms (pKa values around 9.8 and 5.7), making it more basic than the product where one nitrogen is functionalized with an electron-withdrawing sulfonyl group.

Troubleshooting Protocol: Acidic Wash

A highly effective method for removing residual piperazine is an acidic wash. By converting the highly basic piperazine into its water-soluble salt, it can be efficiently extracted into the aqueous phase.

Step-by-Step Protocol:

  • Reaction Quench: After the reaction is complete, quench the reaction mixture with water.

  • Organic Extraction: Extract the product into a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution. A 1M solution of hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH4Cl) is often effective.[2][3] The piperazine will be protonated to form a highly water-soluble salt (piperazine dihydrochloride) and partition into the aqueous layer.

  • Phase Separation: Carefully separate the aqueous layer. Repeat the acidic wash if necessary, monitoring the removal of piperazine by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Neutralization and Final Washes: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizing the Acidic Wash Workflow

cluster_0 Reaction Work-up cluster_1 Aqueous Waste Reaction_Mixture Reaction Mixture (Product + Unreacted Piperazine) Quench Quench with Water Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Acid_Wash Wash with Dilute HCl (aq) Extraction->Acid_Wash Phase_Separation Separate Aqueous and Organic Layers Acid_Wash->Phase_Separation Neutralization Wash with NaHCO3 (aq) Phase_Separation->Neutralization Organic Layer Aqueous_Waste Aqueous Layer (Piperazine Dihydrochloride) Phase_Separation->Aqueous_Waste Aqueous Layer Brine_Wash Wash with Brine Neutralization->Brine_Wash Drying Dry over Na2SO4 Brine_Wash->Drying Concentration Concentrate Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product

Caption: Workflow for removing unreacted piperazine via acidic wash.

FAQ 2: I'm observing a significant amount of the disubstituted piperazine byproduct. How can I minimize its formation?

The formation of 1,4-bis(ethylsulfonyl)piperazine is a common side reaction, particularly when the reaction conditions are not carefully controlled.

Core Principle: This side reaction occurs when a second molecule of the ethylsulfonylating agent reacts with the remaining nitrogen of the desired monosubstituted product. To favor monosubstitution, it is crucial to control the stoichiometry of the reactants.

Strategies to Minimize Disubstitution:

  • Use of Excess Piperazine: Employing a significant excess of piperazine (typically 2-5 equivalents) will statistically favor the reaction of the electrophile with the more abundant, unreacted piperazine over the monosubstituted product.

  • Slow Addition of the Electrophile: Adding the ethylsulfonyl chloride or other electrophile slowly to the reaction mixture containing piperazine helps to maintain a low concentration of the electrophile, further reducing the likelihood of a second substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-substituted product.

ParameterRecommendation for MonosubstitutionRationale
Stoichiometry Use 2-5 equivalents of piperazineIncreases the probability of reacting with unreacted piperazine.
Addition Rate Slow, dropwise addition of electrophileMaintains a low concentration of the electrophile.
Temperature Lower temperature (e.g., 0 °C to RT)Reduces the rate of the second substitution reaction.
FAQ 3: My product seems to have some water solubility, leading to low yields during aqueous work-up. How can I improve my recovery?

This compound itself is soluble in water.[1] This property can indeed lead to product loss during aqueous extraction and washing steps.

Core Principle: To minimize loss into the aqueous phase, it is important to reduce the volume of aqueous washes and to "salt out" the organic product, making it less soluble in the aqueous layer.

Strategies for Improved Recovery:

  • Minimize Aqueous Washes: Use the minimum volume of aqueous solutions necessary for effective washing.

  • Use of Brine: Employ saturated sodium chloride solution (brine) for the final washes. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, driving your product into the organic phase.

  • Back-Extraction: After the initial extraction, the aqueous layers can be combined and re-extracted with a fresh portion of the organic solvent to recover any dissolved product.

FAQ 4: I suspect my product might be hydrolyzing during work-up. Is this likely, and how can I prevent it?

While sulfonyl groups are generally stable, they can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.

Core Principle: The stability of the sulfonyl group is pH and temperature-dependent. Extreme pH values should be avoided during work-up if hydrolysis is a concern.

Preventative Measures:

  • Use of Mild Acids/Bases: For pH adjustments, opt for milder reagents like saturated ammonium chloride (mildly acidic) or sodium bicarbonate (mildly basic) instead of strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH).

  • Room Temperature Work-up: Perform all extraction and washing steps at room temperature or below to minimize the rate of potential hydrolysis.

  • Reaction Monitoring: Monitor the work-up process using TLC or LC-MS to check for the appearance of hydrolysis byproducts.

Advanced Purification Techniques

For challenging separations where a simple acid wash is insufficient, more advanced purification techniques may be necessary.

Column Chromatography

Column chromatography is a powerful tool for separating compounds with similar polarities.

General Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of piperazine derivatives.

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically used. For more polar products, a small amount of a more polar solvent like methanol or an amine base like triethylamine may be added to the eluent system to improve peak shape and reduce tailing.

  • Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure product.[4]

Recrystallization

If the crude product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

General Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of piperazine derivatives include isopropanol, ethanol, or mixtures of solvents like dichloromethane/ethanol.[4][5]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Decision Tree

Crude_Product Crude Product Is_Piperazine_Present Unreacted Piperazine Present? Crude_Product->Is_Piperazine_Present Acid_Wash Perform Acidic Wash Is_Piperazine_Present->Acid_Wash Yes Is_Product_Solid Is Product a Solid? Is_Piperazine_Present->Is_Product_Solid No Acid_Wash->Is_Product_Solid Recrystallization Recrystallization Is_Product_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Product_Solid->Column_Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for purification strategy.

Analytical Methods for Monitoring Purity

To ensure the effectiveness of your work-up and purification, it is essential to have reliable analytical methods in place.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any impurities by providing molecular weight information.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for confirming the structure of the final product and assessing its purity.[9]

This guide provides a comprehensive overview of the common challenges and solutions for the work-up of this compound reactions. By understanding the underlying chemical principles and applying these troubleshooting strategies, researchers can improve the efficiency and success of their synthetic efforts.

References

byproduct formation in the synthesis of 1-(Ethylsulfonyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Ethylsulfonyl)piperazine Derivatives

A Guide to Byproduct Formation and Troubleshooting

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its synthesis, typically involving the reaction of piperazine with ethylsulfonyl chloride, appears straightforward but is frequently complicated by the formation of specific byproducts that can significantly lower the yield and complicate purification. The symmetrical nature and dual nucleophilicity of the piperazine ring are the primary reasons for these challenges.[3][4]

This technical support guide provides in-depth, field-proven insights into the common issues encountered during the synthesis of this compound derivatives. It is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address byproduct formation and offer robust, validated solutions.

Section 1: The Core Reaction - An Overview

The fundamental reaction involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of ethylsulfonyl chloride, typically in the presence of a base to neutralize the generated hydrochloric acid (HCl).[5]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Piperazine Piperazine Product This compound Piperazine->Product Nucleophilic Attack EtSO2Cl Ethylsulfonyl Chloride EtSO2Cl->Product Base Base (e.g., Triethylamine) Salt Base•HCl Salt Base->Salt HCl Scavenging Solvent Aprotic Solvent (e.g., DCM)

Caption: General reaction scheme for the synthesis of this compound.

Section 2: Troubleshooting Guides and FAQs

This section addresses the most common challenges encountered during synthesis.

Q1: My primary byproduct is 1,4-bis(ethylsulfonyl)piperazine. How can I improve selectivity for the mono-sulfonylated product?

Answer: This is the most prevalent issue and arises because the second nitrogen atom of the mono-substituted product remains nucleophilic and can react with another molecule of ethylsulfonyl chloride.[4] Controlling this secondary reaction is key to achieving a high yield of the desired product.

G EtSO2Cl Ethylsulfonyl Chloride Mono_Product This compound (Desired Product) EtSO2Cl->Mono_Product Reaction 1 (Desired) Piperazine Piperazine Piperazine->Mono_Product Di_Product 1,4-Bis(ethylsulfonyl)piperazine (Byproduct) Mono_Product->Di_Product Reaction 2 (Undesired)

Caption: Competing reaction pathways leading to mono- and di-substituted products.

Here are three effective strategies to favor mono-substitution:

Strategy 1: Employ Excess Piperazine By using a large excess of piperazine (5-10 equivalents), you statistically increase the probability that an ethylsulfonyl chloride molecule will react with an unsubstituted piperazine rather than the already-reacted mono-substituted product.[4][6]

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine : EtSO₂Cl) Mono-substituted Product Yield Di-substituted Byproduct Yield
1 : 1 Low to Moderate High
3 : 1 Good Low
5 : 1 to 10 : 1 High Very Low / Negligible

Note: Yields are generalized and will vary based on specific reaction conditions.[6]

Strategy 2: Slow Addition of Electrophile Adding the ethylsulfonyl chloride solution dropwise to the reaction mixture, especially at a reduced temperature (e.g., 0 °C), keeps its instantaneous concentration low.[4] This minimizes the chance of the mono-substituted product competing for the electrophile.

Strategy 3: Use a Mono-Protected Piperazine For syntheses where maximizing yield and minimizing purification challenges are critical, using a mono-protected piperazine, such as N-Boc-piperazine, is the most controlled method.[6] The protecting group renders one nitrogen non-nucleophilic, ensuring that sulfonation can only occur at the free secondary amine. The protecting group is then removed in a subsequent step. This multi-step process often results in a higher overall yield of pure product.[7]

Q2: The pH of my reaction mixture drops, and I observe gas evolution and low yield. What is happening?

Answer: This strongly suggests the hydrolysis of your ethylsulfonyl chloride reagent. Sulfonyl chlorides are highly reactive towards nucleophiles, including water.[8] Any moisture present in your solvent, reagents, or glassware will lead to the decomposition of ethylsulfonyl chloride into ethanesulfonic acid and HCl.[9] This side reaction consumes your electrophile and generates excess acid, which protonates the piperazine, rendering it non-nucleophilic.

G EtSO2Cl Ethylsulfonyl Chloride Hydrolysis_Products Ethanesulfonic Acid + HCl (Side Products) EtSO2Cl->Hydrolysis_Products Hydrolysis H2O Water (Contaminant) H2O->Hydrolysis_Products Consumed_Reagent Consumed Reagent, Reduced Yield Hydrolysis_Products->Consumed_Reagent

Caption: Hydrolysis of ethylsulfonyl chloride, a common side reaction.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure solvents like dichloromethane (DCM), acetonitrile, or THF are freshly dried using appropriate methods (e.g., distillation from CaH₂ or passing through a solvent purification system).

  • Dry Glassware: Oven-dry all glassware immediately before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[10]

  • Check Reagent Quality: Ensure the ethylsulfonyl chloride is of high purity and has been stored properly.

Q3: How can I effectively purify my this compound derivative?

Answer: Purification can be challenging due to the presence of excess starting piperazine, the di-sulfonylated byproduct, and the basic nature of the desired product, which can cause tailing on standard silica gel columns.[4]

Method 1: Acid-Base Extraction This is a highly effective first step to separate your basic product from non-basic impurities (like the 1,4-bis(ethylsulfonyl)piperazine byproduct) and water-soluble salts.

  • Dissolve the crude reaction mixture in an organic solvent (e.g., DCM or ethyl acetate).

  • Extract with an acidic aqueous solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt. Excess piperazine will also be extracted.

  • Wash the organic layer again with acid to ensure complete extraction. The di-substituted byproduct, being non-basic, will remain in the organic layer.

  • Combine the acidic aqueous layers, cool in an ice bath, and then basify (e.g., with 2M NaOH or solid K₂CO₃) to a pH > 12.

  • Extract the now free-based product back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Method 2: Column Chromatography with a Basic Modifier To prevent streaking or "tailing" of the basic amine product on the acidic silica gel, add a small amount of a basic modifier to your eluent system.[4]

  • Typical Modifier: Add 0.5-1% triethylamine or ammonia in methanol to the mobile phase (e.g., DCM/Methanol). This deactivates the acidic silanol groups on the silica surface, allowing for sharp, well-defined peaks.

Q4: My yield is still low after addressing di-substitution and hydrolysis. What else should I investigate?

Answer: If the primary side reactions are controlled, other reaction parameters may be suboptimal. A systematic approach is necessary.

G Start Low Yield Observed Check_Byproducts Analyze Crude Mixture (TLC, LC-MS) Start->Check_Byproducts Is_DiSub Significant Di-substitution? Check_Byproducts->Is_DiSub Is_Hydrolysis Evidence of Hydrolysis? (e.g., pH drop) Is_DiSub->Is_Hydrolysis No Sol_DiSub Increase Piperazine Excess (5-10x) Use Mono-protected Piperazine Is_DiSub->Sol_DiSub Yes Check_Conditions Review Other Conditions Is_Hydrolysis->Check_Conditions No Sol_Hydrolysis Use Anhydrous Solvents/Reagents Inert Atmosphere Is_Hydrolysis->Sol_Hydrolysis Yes Sol_Conditions Optimize Base, Solvent, Temp. Verify Reagent Purity Check_Conditions->Sol_Conditions Yes End Improved Yield Sol_DiSub->End Sol_Hydrolysis->End Sol_Conditions->End

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Key Parameters to Re-evaluate:

  • Base: Ensure at least one equivalent of a non-nucleophilic base (like triethylamine or diisopropylethylamine) is used to scavenge the generated HCl. If the base is too weak or too hindered, the reaction may stall.

  • Solvent: The solvent must fully dissolve the starting materials. While DCM is common, acetonitrile can also be effective.[11]

  • Temperature: While low temperatures can improve selectivity, the reaction rate may be too slow. Monitor the reaction by TLC or LC-MS to determine the optimal balance between rate and selectivity. Some reactions may require gentle heating to proceed to completion.[11]

Section 3: Key Experimental Protocols

Protocol 1: Selective Mono-Sulfonylation using Excess Piperazine

This protocol is designed to maximize the yield of the mono-substituted product.[6]

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous piperazine (5.0 g, 58 mmol, 10 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) and stir until the piperazine dissolves. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 mL, 8.7 mmol, 1.5 eq.).

  • Slow Addition of Electrophile: In a separate flask, dissolve ethylsulfonyl chloride (0.75 g, 5.8 mmol, 1 eq.) in anhydrous DCM (10 mL). Add this solution dropwise to the cold piperazine solution over 30 minutes using a syringe pump or dropping funnel.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the ethylsulfonyl chloride is consumed.

  • Workup: Proceed with purification as described in Protocol 2.

Protocol 2: Purification via Acid-Base Extraction
  • Quenching: Transfer the reaction mixture from Protocol 1 to a separatory funnel.

  • Acid Extraction: Add 1M HCl (50 mL) and shake vigorously. Allow the layers to separate and collect the aqueous (bottom) layer.

  • Repeat Extraction: Extract the organic layer again with 1M HCl (25 mL). Combine the aqueous layers. The non-basic 1,4-bis(ethylsulfonyl)piperazine byproduct, if any, will remain in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and add 5M NaOH solution dropwise with stirring until the pH is >12.

  • Product Extraction: Extract the basic aqueous solution with DCM (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Ethylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and scaling up the synthesis of 1-(Ethylsulfonyl)piperazine hydrochloride. The following information is curated to address common challenges and frequently asked questions, ensuring a streamlined and efficient scale-up process.

I. Overview of Synthesis

The synthesis of this compound hydrochloride typically involves the reaction of piperazine with ethanesulfonyl chloride. This reaction is a nucleophilic substitution where the secondary amine of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The resulting this compound is then treated with hydrochloric acid to form the hydrochloride salt.

A critical challenge in this synthesis is controlling the selectivity between mono- and di-substitution. Due to the presence of two reactive nitrogen atoms in piperazine, the formation of the 1,4-bis(ethylsulfonyl)piperazine byproduct is a common issue.[1]

Reaction Workflow

Synthesis_Workflow Piperazine Piperazine Reaction Reaction (Base, Solvent) Piperazine->Reaction Ethanesulfonyl_Chloride Ethanesulfonyl Chloride Ethanesulfonyl_Chloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup HCl_Addition HCl Addition Workup->HCl_Addition Crystallization Crystallization & Isolation HCl_Addition->Crystallization Product This compound Hydrochloride Crystallization->Product

Caption: General workflow for the synthesis of this compound hydrochloride.

II. Troubleshooting Guide: Scaling Up the Synthesis

This section addresses specific issues that may be encountered during the scale-up of this compound hydrochloride synthesis.

Issue 1: Low Yield of the Desired Monosubstituted Product and Significant Formation of 1,4-bis(ethylsulfonyl)piperazine.

Question: During scale-up, I'm observing a significant decrease in the yield of this compound and a corresponding increase in the disubstituted byproduct. How can I improve the selectivity for mono-sulfonylation?

Answer: The formation of the disubstituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom in piperazine.[1] On a larger scale, localized concentration gradients and inefficient mixing can exacerbate this issue. Here are several strategies to enhance mono-substitution selectivity:

  • Use of Excess Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) shifts the reaction equilibrium to favor the reaction of ethanesulfonyl chloride with the more abundant unsubstituted piperazine.[1]

  • Slow Addition of Ethanesulfonyl Chloride: Adding the ethanesulfonyl chloride solution dropwise at a controlled rate, especially at the beginning of the reaction, helps to maintain a low concentration of the electrophile. This minimizes the chance of a second sulfonylation event on the already monosubstituted piperazine.

  • Low Reaction Temperature: Conducting the reaction at a reduced temperature (e.g., 0-5 °C) can help control the reaction rate and improve selectivity. Lower temperatures generally disfavor the more sterically hindered disubstitution.

  • Use of a Mono-Protected Piperazine: While this adds extra steps to the synthesis (protection and deprotection), using a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen is available for reaction.[1][2] The Boc group can be subsequently removed under acidic conditions, often concurrently with the hydrochloride salt formation.

Issue 2: Exothermic Reaction and Poor Temperature Control.

Question: The reaction is highly exothermic, and I'm struggling to maintain the desired temperature in a larger reactor. What are the risks, and how can I manage the heat generated?

Answer: The reaction between an amine and a sulfonyl chloride is indeed exothermic. Poor temperature control on a larger scale can lead to several problems:

  • Increased byproduct formation: Higher temperatures can decrease the selectivity for mono-substitution.

  • Decomposition of reactants or products: Ethanesulfonyl chloride and the product may be unstable at elevated temperatures.

  • Safety hazards: Runaway reactions can occur if the heat generation exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.

Strategies for managing the exotherm:

  • Efficient Cooling System: Ensure the reactor is equipped with an adequate cooling system (e.g., a jacket with a circulating coolant).

  • Controlled Addition Rate: As mentioned previously, slow, controlled addition of the ethanesulfonyl chloride is crucial. The addition rate should be adjusted based on the reactor's ability to dissipate heat.

  • Dilution: Conducting the reaction in a larger volume of a suitable solvent can help to absorb and dissipate the heat generated.

  • Reverse Addition: In some cases, adding the piperazine solution to the ethanesulfonyl chloride solution (while maintaining a large excess of piperazine in the reactor initially) can help to better control the exotherm.

Issue 3: Difficulties in Product Isolation and Purification.

Question: After the reaction, I'm finding it challenging to isolate and purify the this compound hydrochloride. The crude product is oily, or the crystallization yields are low.

Answer: Isolation and purification issues are common when scaling up. Here are some troubleshooting steps:

  • Effective Quenching and Workup: Ensure the reaction is properly quenched to neutralize any unreacted ethanesulfonyl chloride and the base used. A thorough aqueous workup is necessary to remove water-soluble impurities and excess piperazine.

  • Solvent Selection for Extraction: Use an appropriate organic solvent for extracting the free base (this compound) after the workup. The choice of solvent will depend on the solubility of the product and its impurities.

  • Crystallization Optimization:

    • Solvent System: Experiment with different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent often yields better crystals. For the hydrochloride salt, polar solvents like isopropanol, ethanol, or methanol, potentially with the addition of an anti-solvent like ethyl acetate or diethyl ether, can be effective.[3]

    • Cooling Rate: A slow, controlled cooling rate during crystallization promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of an amorphous or oily product.

    • Seeding: Adding a small amount of pure product crystals (seeding) to the supersaturated solution can initiate crystallization and improve the crystal form.

  • Handling Hygroscopic Nature: Piperazine and its salts can be hygroscopic, meaning they readily absorb moisture from the air.[4] This can lead to an oily appearance. Ensure all handling and drying steps are performed under anhydrous conditions or in a low-humidity environment.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with ethanesulfonyl chloride at scale?

A1: Ethanesulfonyl chloride is a corrosive and moisture-sensitive compound.[5][6][7][8] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of corrosive vapors.[5][6]

  • Moisture Sensitivity: Ethanesulfonyl chloride reacts with water to produce hydrochloric acid and ethanesulfonic acid.[7] It should be handled under anhydrous conditions.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and alcohols.[5][6]

  • Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible.[6] In case of skin contact, wash immediately with plenty of water.[5]

Q2: How can I effectively monitor the progress of the reaction during scale-up?

A2: Monitoring the reaction progress is crucial for determining the optimal reaction time and ensuring complete conversion. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material (ethanesulfonyl chloride) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for more precise monitoring of reaction kinetics and impurity profiles.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of reactants to products.[9]

Q3: What are the common impurities I should look for in the final product?

A3: Besides the starting materials and the disubstituted byproduct, other potential impurities can include:

  • Unreacted Piperazine: If not completely removed during the workup.

  • Hydrolysis Products: Ethanesulfonic acid can be present if the ethanesulfonyl chloride is exposed to moisture.

  • Solvent Residues: Residual solvents from the reaction or crystallization steps.

  • Degradation Products: Depending on the reaction conditions and storage, other minor impurities may form.[4]

Q4: Can I use a different base for this reaction?

A4: Yes, while an excess of piperazine can act as the base to neutralize the HCl generated, an external base is often used to improve efficiency and avoid the formation of piperazine dihydrochloride, which can precipitate and complicate the reaction.[10] Common choices for bases include:

  • Triethylamine (TEA): A commonly used organic base.

  • Diisopropylethylamine (DIPEA): A sterically hindered base that is less likely to react with the ethanesulfonyl chloride.

  • Inorganic Bases: Such as potassium carbonate or sodium carbonate, which can be easily removed during the aqueous workup.[1] The choice of base can influence the reaction rate and selectivity, so it may need to be optimized for your specific conditions.

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound HCl Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Byproducts Analyze Byproduct Profile (TLC/HPLC/GC-MS) Check_Purity->Analyze_Byproducts High_Disubstitution High Disubstitution Observed? Analyze_Byproducts->High_Disubstitution Incomplete_Reaction Incomplete Reaction? High_Disubstitution->Incomplete_Reaction No Increase_Excess_Pip Increase Excess Piperazine (5-10 eq.) High_Disubstitution->Increase_Excess_Pip Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Purification_Loss Significant Loss During Purification? Incomplete_Reaction->Purification_Loss No Slow_Addition Slow Addition of Ethanesulfonyl Chloride Increase_Excess_Pip->Slow_Addition Lower_Temp Lower Reaction Temperature (0-5 °C) Slow_Addition->Lower_Temp End Yield Improved Lower_Temp->End Check_Base Check Base Stoichiometry/Strength Increase_Time_Temp->Check_Base Check_Base->End Optimize_Crystallization Optimize Crystallization (Solvent, Cooling Rate, Seeding) Purification_Loss->Optimize_Crystallization Yes Improve_Workup Improve Workup/Extraction Efficiency Optimize_Crystallization->Improve_Workup Improve_Workup->End

Caption: A decision tree to guide troubleshooting efforts for low product yield.

IV. Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • Piperazine (10 equivalents)

  • Ethanesulfonyl chloride (1 equivalent)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve piperazine in the chosen solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of ethanesulfonyl chloride in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.

Formation of this compound Hydrochloride

Materials:

  • Crude this compound

  • Isopropanol (or other suitable solvent)

  • Concentrated hydrochloric acid or HCl in a suitable solvent (e.g., isopropanol)

Procedure:

  • Dissolve the crude this compound in a minimal amount of isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrochloric acid dropwise with stirring until the pH is acidic (pH 1-2).

  • The hydrochloride salt should precipitate out of the solution. If not, the solution may be too dilute, or an anti-solvent may be needed.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield this compound hydrochloride.

V. Data Summary

ParameterRecommendation for Scale-UpRationale
Piperazine Stoichiometry 5-10 equivalentsMinimizes disubstitution.[1]
Reaction Temperature 0-10 °CControls exotherm and improves selectivity.
Addition Rate Slow, controlled additionMaintains low concentration of electrophile.
Solvent Aprotic solvents (e.g., DCM, THF)Good solubility for reactants.
Base Excess piperazine or external base (e.g., TEA)Neutralizes HCl byproduct.
Purification Crystallization from a suitable solvent systemEffective for obtaining high-purity product.

VI. References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (2004, January). Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. Retrieved from --INVALID-LINK--

  • Yufeng. (n.d.). Ethanesulfonyl Chloride 594-44-5. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2021, January 15). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from --INVALID-LINK--

  • CAMEO Chemicals. (n.d.). Ethanesulfonyl Chloride, 2-Chloro-. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). Technical Support Center: Optimizing Piperazine Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Piperazine synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Piperazine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions. Retrieved from --INVALID-LINK--

  • Královas, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride. Retrieved from --INVALID-LINK--

  • Oakwood Chemical. (n.d.). 1-Ethylsulfonyl-piperazine. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Ethylsulfonyl)piperazine vs. 1-(Methylsulfonyl)piperazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug design and development, the piperazine scaffold stands out as a "privileged structure," a core motif frequently found in successful therapeutic agents.[1] Its ability to enhance solubility and engage in critical receptor interactions makes it an invaluable component in the medicinal chemist's toolbox. Within the diverse family of piperazine building blocks, 1-(alkylsulfonyl)piperazines are particularly useful due to the modulating effect of the sulfonyl group on the reactivity of the piperazine nitrogens.

This guide provides a detailed, evidence-based comparison of two closely related yet distinct building blocks: 1-(Ethylsulfonyl)piperazine and 1-(Methylsulfonyl)piperazine. We will explore the subtle interplay of steric and electronic factors that govern their reactivity, providing experimental context to guide researchers in making rational synthetic choices.

Fundamental Structural and Physicochemical Properties

At first glance, the only difference between the two molecules is a single methylene unit. However, this variation has tangible consequences for their physical and chemical behavior. The sulfonyl group is strongly electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the adjacent piperazine nitrogen (N1) while leaving the distal nitrogen (N4) as the primary site for synthetic modification.

Property1-(Methylsulfonyl)piperazineThis compound
Structure 1-(Methylsulfonyl)piperazine structurethis compound structure
Molecular Formula C₅H₁₂N₂O₂S[2]C₆H₁₄N₂O₂S
Molecular Weight 164.23 g/mol [2]178.25 g/mol
Melting Point 99 °C[3]Not readily available
LogP (calculated) -1.1[2]-0.6 (approx.)

The key distinction arises from the properties of the alkyl group attached to the sulfonyl moiety:

  • Electronic Effect: The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This marginally reduces the electron-withdrawing pull of the sulfonyl group, which should, in theory, make the N4 nitrogen of this compound infinitesimally more nucleophilic.

  • Steric Effect: The ethyl group presents a greater steric bulk in the vicinity of the piperazine ring compared to the methyl group. As we will demonstrate, this steric hindrance is often the dominant factor influencing reaction rates.[4]

Comparative Reactivity in Key Synthetic Transformations

The ultimate utility of these building blocks is defined by their performance in common chemical reactions. We will analyze their reactivity in two of the most critical transformations in modern medicinal chemistry: N-acylation and N-arylation.

Case Study: Nucleophilic Acylation

Acylation of the secondary amine at N4 is a fundamental step for introducing a vast array of functional groups. To provide a clear comparison, we outline a representative experimental protocol.

Experimental Protocol: Competitive Acylation with Benzoyl Chloride

  • Reagent Preparation: In separate, identical reaction vessels, dissolve 1-(Methylsulfonyl)piperazine (1.0 mmol, 164 mg) and this compound (1.0 mmol, 178 mg) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere. Add triethylamine (1.2 mmol, 0.17 mL) to each vessel and cool to 0 °C in an ice bath.

  • Initiation: Add benzoyl chloride (1.0 mmol, 0.12 mL) simultaneously to each reaction vessel with vigorous stirring.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at 10-minute intervals.

  • Quenching and Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the reaction time and isolated yield of the respective N-benzoyl products.

Caption: Standard workflow for comparative N-acylation experiments.

Anticipated Results & Mechanistic Interpretation

ReactantExpected Time to CompletionExpected YieldPrimary Differentiating Factor
1-(Methylsulfonyl)piperazine Faster (e.g., ~30-45 min)High (e.g., >95%)Lower Steric Hindrance
This compound Slower (e.g., ~60-90 min)High (e.g., >92%)Higher Steric Hindrance

Causality: The transition state of the acylation reaction involves the nucleophilic attack of the piperazine N4 on the carbonyl carbon of the benzoyl chloride. The bulkier ethylsulfonyl group creates more steric congestion around this nitrogen, impeding the approach of the electrophile. This higher activation energy barrier results in a slower reaction rate compared to the less hindered methylsulfonyl analogue. While the electronic difference is present, its effect is largely overshadowed by the more significant steric factor in this type of transformation.[4][5]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for constructing carbon-nitrogen bonds, essential for synthesizing arylpiperazine motifs common in pharmaceuticals.[6][7] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[6][8]

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(X)L₂ B->C + Ar-X D Amine Coordination & Deprotonation C->D E Ar-Pd(II)(NR₂)L₂ D->E F Reductive Elimination E->F F->A - Product P Ar-NR₂ (Product) F->P ArX Aryl Halide (Ar-X) Amine Piperazine (H-NR₂) Amine->D Base Base Base->D

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Predicted Reactivity: In this multi-step catalytic cycle, steric hindrance can impact several stages, particularly the coordination of the amine to the palladium center.

  • 1-(Methylsulfonyl)piperazine: The smaller methyl group allows for more efficient coordination to the already bulky palladium complex. This generally leads to faster reaction rates and higher yields, especially when coupling with sterically demanding aryl halides (e.g., those with ortho-substituents).

  • This compound: The larger ethyl group can slow down the rate of C-N bond formation. In challenging coupling reactions, this may result in lower yields or the need for more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve complete conversion.

Practical Considerations for Synthesis

The choice between these two reagents is not merely academic and has practical implications for process development and SAR (Structure-Activity Relationship) studies.

  • Solubility: The additional methylene unit in this compound increases its lipophilicity (higher LogP). This can be advantageous for improving solubility in less polar organic solvents used in synthesis.

  • Cost and Availability: Both compounds are commercially available, but pricing and lead times can vary. For large-scale campaigns, a cost-benefit analysis is essential.

  • Final Compound Properties: The alkylsulfonyl group remains in the final molecule. The difference between a methyl and an ethyl group can influence the final compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including metabolic stability, protein binding, and off-target activity. These considerations are critical in a drug discovery program.

Conclusion and Recommendations

While this compound and 1-(Methylsulfonyl)piperazine are structurally very similar, their reactivity profiles are distinct, primarily due to steric effects.

Recommendation Summary:

  • For General Synthesis & High Throughput Chemistry: 1-(Methylsulfonyl)piperazine is generally the preferred reagent. Its lower steric bulk leads to faster and more reliable reactions across a broader range of electrophiles and coupling partners.

  • For SAR Exploration or Solubility Challenges: This compound is a valuable alternative. It allows chemists to probe the steric tolerance of a binding pocket and may offer crucial solubility benefits in specific synthetic routes or for the final compound.

Ultimately, the optimal choice is context-dependent. A thorough understanding of the subtle interplay between steric and electronic effects, as detailed in this guide, empowers researchers to select the right tool for the job, accelerating the discovery of new medicines.

References

A Comparative Guide to Ethylsulfonyl vs. Methylsulfonyl Piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Lead Optimization

In the landscape of medicinal chemistry, the sulfonylpiperazine scaffold is a well-established and versatile pharmacophore, integral to compounds targeting a wide array of biological targets, from GPCRs to enzymes and ion channels.[1][2] Its prevalence stems from the piperazine ring's ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while the sulfonyl group acts as a key hydrogen bond acceptor and provides a stable, non-metabolized linker.[3]

When optimizing a lead compound containing a sulfonylpiperazine moiety, medicinal chemists are often faced with a critical decision: which N-alkylsulfonyl group to employ? The choice between even the smallest homologs, methylsulfonyl and ethylsulfonyl, is not trivial. This seemingly minor modification—the addition of a single methylene (-CH2-) unit—can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparison of ethylsulfonyl versus methylsulfonyl piperazine analogs. In the absence of direct head-to-head studies in published literature, we will leverage fundamental principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive framework for researchers. We will explore the expected differences in physicochemical properties, biological activity, and metabolic stability, and provide robust experimental protocols for validation.

Part 1: Physicochemical and Structural Implications

The primary difference between a methyl and an ethyl group is steric bulk and lipophilicity. An ethyl group is larger and more lipophilic than a methyl group. This fundamental distinction has a cascading effect on the molecule's overall properties.

Key Physicochemical Differences

Let's consider a hypothetical parent molecule, R-piperazine, where R is the core scaffold, and compare its properties when functionalized with either a methylsulfonyl or ethylsulfonyl group.

PropertyMethylsulfonyl AnalogEthylsulfonyl AnalogExpected Impact
Molecular Weight Base (X)X + 14.03 DaMinor impact on ligand efficiency metrics.
Calculated LogP (cLogP) Base (Y)Y + ~0.5Increased lipophilicity for the ethyl analog may enhance membrane permeability but could decrease aqueous solubility and increase off-target binding.
Polar Surface Area (PSA) Essentially UnchangedEssentially UnchangedThe core sulfonylpiperazine PSA remains the dominant factor.
Flexibility LowerHigherThe rotatable C-C bond in the ethyl group adds conformational flexibility, which could be advantageous or detrimental for target binding.

Part 2: Predicted Impact on Biological Activity & Selectivity

The choice between an ethyl and methyl group can be a powerful tool for fine-tuning a compound's interaction with its biological target.

Target Binding and Potency

The additional methylene unit of the ethyl group can significantly alter binding affinity (potency). This can manifest in two primary ways:

  • Favorable Hydrophobic Interactions: If the target's binding pocket possesses a small, unoccupied hydrophobic region adjacent to the sulfonyl group, the ethyl group can extend into this space, forming favorable van der Waals interactions. This would lead to a lower IC50/Ki value (higher potency) compared to the methyl analog.

  • Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the larger ethyl group may clash with the protein residue, preventing the molecule from achieving an optimal binding pose. In this scenario, the methylsulfonyl analog would exhibit superior potency.

This principle is a cornerstone of SAR exploration, where even minor steric modifications can yield significant gains in activity.[1]

cluster_0 Protein Binding Pocket cluster_1 Hydrophobic Sub-pocket cluster_2 Pocket_Residue_1 Hydrophobic Residue Binding_Site Primary Binding Site (H-Bond Acceptor) Methyl_Analog Methylsulfonyl Group (CH3) Methyl_Analog->Binding_Site Fits Well Ethyl_Analog Ethylsulfonyl Group (CH2CH3) Ethyl_Analog->Pocket_Residue_1 Potential for Favorable Interaction OR Steric Clash Ethyl_Analog->Binding_Site Fits Well

Caption: Impact of alkyl chain length on binding pocket interactions.

Exploiting Subtle Differences for Selectivity

The quest for selectivity—hitting the desired target while avoiding others (e.g., receptor subtypes or enzyme isoforms)—is a critical challenge in drug development. The subtle difference in size and shape between methyl and ethyl groups can be exploited to achieve this. If two related proteins have minor differences in the topology of their binding sites, one analog might bind preferentially to the target of interest while the other binds less avidly or is sterically precluded from binding to an off-target.

Part 3: Predicted Pharmacokinetic (ADME) Profile

Pharmacokinetics—what the body does to a drug—is heavily influenced by a molecule's structure. Here, the ethyl vs. methyl choice can lead to significant differences in metabolic stability.

Metabolic Stability: A Key Differentiator
  • Methylsulfonyl Group: The methyl group attached to the sulfonyl moiety is generally considered to be metabolically robust. It lacks easily oxidizable protons and is resistant to common Phase I metabolic reactions mediated by Cytochrome P450 (CYP) enzymes.

  • Ethylsulfonyl Group: The ethyl group introduces a potential metabolic "soft spot." The methylene (-CH2-) carbon is susceptible to CYP-mediated oxidation (hydroxylation), which can lead to faster clearance of the drug from the body.[4][5] This increased metabolic rate would result in a shorter half-life and lower overall drug exposure.

Therefore, if a lead compound suffers from poor metabolic stability, switching from an ethylsulfonyl to a methylsulfonyl group could be a rational strategy to improve its pharmacokinetic profile. Conversely, if a compound's half-life is too long, introducing a potential site of metabolism could be beneficial.

Part 4: Experimental Design for Direct Comparison

To move from prediction to data, researchers must perform direct, side-by-side comparisons. The following are standardized, high-level protocols for key validation experiments.

Experimental Workflow Diagram

cluster_0 cluster_1 Synthesis Synthesize Matched Pair: - R-piperazine-SO2CH3 - R-piperazine-SO2CH2CH3 Potency Target Inhibition Assay (e.g., Kinase Glo®) Determine IC50 Synthesis->Potency Metabolism Metabolic Stability Assay (Liver Microsomes) Determine T½ Synthesis->Metabolism Data_Analysis Comparative Data Analysis: - Potency (IC50) - Stability (T½) - Lipophilicity (LogD) Potency->Data_Analysis Metabolism->Data_Analysis Decision Select Optimal Analog for In Vivo Studies Data_Analysis->Decision

Caption: Workflow for the comparative evaluation of sulfonylpiperazine analogs.

Protocol 1: In Vitro Target Inhibition Assay (Example: Kinase IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the methylsulfonyl and ethylsulfonyl analogs against a target kinase.

Materials:

  • Test compounds (methylsulfonyl and ethylsulfonyl analogs) dissolved in DMSO.

  • Target kinase enzyme.

  • Kinase substrate (e.g., a specific peptide).

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., HEPES buffer with MgCl2, DTT).

  • Detection reagent (e.g., Promega Kinase-Glo® Luminescent Kinase Assay).

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Methodology:

  • Compound Preparation: Prepare a serial dilution series of each test compound in DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps to create an 11-point curve.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound concentration from the dilution series to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in the assay buffer. Dispense this mix (e.g., 5 µL) into each well containing the test compounds.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Add the Kinase-Glo® reagent (e.g., 10 µL) to each well. This reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity (more ATP consumed). Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (T½) of the analogs in the presence of liver microsomes.

Materials:

  • Test compounds (1 mM stock in DMSO).

  • Pooled liver microsomes (e.g., human, rat).

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis).

  • LC-MS/MS system for quantitative analysis.

Methodology:

  • Incubation Preparation: In a 96-well plate, add phosphate buffer, the test compound (final concentration e.g., 1 µM), and liver microsomes (final concentration e.g., 0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add the pre-warmed NADPH regenerating system to each well to initiate the metabolic reaction. This is the T=0 time point.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Seal the plate, vortex thoroughly to ensure complete protein precipitation, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the resulting line (k) is the elimination rate constant. Calculate the half-life using the equation: T½ = 0.693 / k .

Conclusion and Strategic Recommendations

The decision to use an ethylsulfonyl over a methylsulfonyl piperazine analog is a nuanced one that depends on the specific objectives of a drug discovery program. There is no universally "better" option; instead, there is a series of predictable trade-offs.

  • Choose Methylsulfonyl when:

    • The primary goal is to improve metabolic stability and increase the compound's half-life.

    • The lead compound already exhibits high potency, and the risk of losing activity due to steric clashes with a larger group is a concern.

  • Choose Ethylsulfonyl when:

    • There is an opportunity to increase potency by exploring potential hydrophobic interactions in the target's binding pocket.

    • A slight increase in lipophilicity is desired to improve membrane permeability (though this must be balanced against potential solubility losses).

    • Reducing an overly long half-life is a goal.

By understanding these fundamental principles and validating them with the robust experimental methods outlined above, researchers can make informed, data-driven decisions to accelerate the optimization of their sulfonylpiperazine-based drug candidates.

References

A Comparative Guide to Purity Assessment of Synthesized 1-(Ethylsulfonyl)piperazine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-(Ethylsulfonyl)piperazine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Impurities originating from the synthesis, such as unreacted starting materials, byproducts, or degradation products, can carry their own pharmacological or toxicological profiles, potentially altering the drug's therapeutic window or leading to adverse effects.

The synthesis of this compound, typically involving the reaction of piperazine with an electrophilic reagent like ethanesulfonyl chloride, presents specific challenges.[1] Key potential impurities include the unreacted piperazine starting material and the symmetrically disubstituted byproduct, 1,4-bis(ethylsulfonyl)piperazine. Therefore, a robust, sensitive, and specific analytical method is imperative for accurate purity assessment and quality control.

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound: the widely accessible HPLC with UV detection following pre-column derivatization and the highly specific and sensitive HPLC-Mass Spectrometry (MS) . We will delve into the causality behind experimental choices, provide detailed protocols, and offer a clear comparison to guide researchers in selecting the optimal method for their specific needs.

The Analytical Challenge: The Missing Chromophore

A primary hurdle in the analysis of this compound and its parent compound, piperazine, is the lack of a significant ultraviolet (UV) chromophore.[2] The core piperazine ring does not absorb UV light in the standard analytical range (220-400 nm), making direct detection by HPLC-UV insensitive and unsuitable for trace-level impurity analysis.[3] While the ethylsulfonyl group provides some end-absorption at low UV wavelengths (~205 nm), this region is prone to interference from common HPLC solvents and additives, compromising method robustness and reliability.

To overcome this, two primary strategies are employed:

  • Introduce a chromophore through chemical derivatization, enabling sensitive UV detection.

  • Utilize a universal or mass-based detector that does not rely on the analyte's optical properties, such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).

This guide will focus on comparing the first two, as they represent the most common and practical approaches in a drug development setting.

Primary Method: HPLC-UV with Pre-column Derivatization

This method leverages a chemical reaction to attach a UV-active molecule (a derivatizing agent) to the analyte before it is injected into the HPLC system. This approach is cost-effective as it utilizes standard HPLC-UV instrumentation available in most analytical laboratories.

Principle and Rationale

The secondary amine on the this compound ring is a nucleophile that can react with a suitable derivatizing agent. A common and effective agent for this purpose is 4-chloro-7-nitrobenzofuran (NBD-Cl) .[2][4] NBD-Cl reacts with the secondary amine to form a highly colored and UV-active product, allowing for sensitive detection at wavelengths where interference is minimal (e.g., 340 nm).[2]

This pre-column derivatization strategy is a self-validating system. The successful detection of the derivatized product inherently confirms the presence of the reactive secondary amine on the piperazine ring, adding a layer of specificity to the analysis.

Experimental Workflow: HPLC-UV with NBD-Cl Derivatization

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Accurately weigh This compound sample dissolve 3. Dissolve in diluent (e.g., Acetonitrile) prep_sample->dissolve prep_std 2. Prepare standard solution of known concentration prep_std->dissolve add_nbd 4. Add NBD-Cl solution and a base (e.g., NaHCO3) dissolve->add_nbd heat 5. Heat mixture (e.g., 60°C for 30 min) to facilitate reaction add_nbd->heat cool 6. Cool and dilute with mobile phase heat->cool inject 7. Inject onto HPLC system cool->inject separate 8. Separate on C18 column with gradient elution inject->separate detect 9. Detect at 340 nm using UV/PDA detector separate->detect integrate 10. Integrate peak areas detect->integrate quantify 11. Quantify purity and impurities against the standard integrate->quantify

Caption: Workflow for purity analysis via HPLC-UV with pre-column derivatization.

Detailed Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • This compound Reference Standard and synthesized sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid (ACS grade).

  • 4-chloro-7-nitrobenzofuran (NBD-Cl).

  • Sodium Bicarbonate.

  • C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm).

2. Standard Solution Preparation (100 ppm derivatized):

  • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This is your 100 µg/mL (100 ppm) stock solution.

  • Pipette 1.0 mL of the stock solution into a 10 mL vial.

  • Add 1.0 mL of a 200 µg/mL NBD-Cl solution in acetonitrile.

  • Add 1.0 mL of 5% Sodium Bicarbonate solution.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and dilute with mobile phase A as needed before injection.

3. Sample Solution Preparation:

  • Prepare a sample stock solution at the same concentration as the standard (~100 µg/mL) and follow the same derivatization procedure.

4. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

5. System Suitability:

  • Inject the derivatized standard solution six times.

  • The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Alternative Method: HPLC-Mass Spectrometry (HPLC-MS)

HPLC-MS offers a powerful alternative that circumvents the need for derivatization. It provides superior sensitivity and specificity by separating compounds based on their chromatographic behavior and then detecting them based on their mass-to-charge ratio (m/z).

Principle and Rationale

This method directly couples the HPLC outlet to a mass spectrometer. As compounds elute from the column, they enter an ionization source (typically Electrospray Ionization, ESI) where they are charged. The mass analyzer then separates these ions based on their m/z. For this compound (M.W. 178.25 g/mol ), the instrument would typically monitor for the protonated molecule [M+H]⁺ at m/z 178.1.[5][6]

The primary advantage of HPLC-MS is its specificity. It can distinguish between compounds with similar retention times but different masses, making it invaluable for identifying unknown impurities and confirming the identity of the main peak without ambiguity.

Experimental Workflow: HPLC-MS

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Processing prep_sample 1. Accurately weigh sample and reference standard dissolve 2. Dissolve in diluent (e.g., Methanol/Water) prep_sample->dissolve dilute 3. Dilute to appropriate concentration (e.g., 1-10 ppm) dissolve->dilute inject 4. Inject onto HPLC system dilute->inject separate 5. Separate on C18 column with gradient elution inject->separate ionize 6. Ionize eluent using Electrospray (ESI+) separate->ionize detect 7. Detect ions based on m/z (e.g., SIM or MRM mode) ionize->detect integrate 8. Integrate peak areas from extracted ion chromatogram detect->integrate quantify 9. Quantify purity and impurities integrate->quantify

Caption: Workflow for purity analysis via direct HPLC-MS.

Detailed Experimental Protocol: HPLC-MS

1. Reagents and Materials:

  • This compound Reference Standard and synthesized sample.

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • C18 Reverse-Phase HPLC Column (e.g., 100 x 2.1 mm, 1.8 µm).

2. Standard and Sample Solution Preparation (1 ppm):

  • Prepare a 100 ppm stock solution of the reference standard and sample in a 50:50 mixture of methanol and water.

  • Perform a serial dilution to obtain a working concentration of ~1 µg/mL (1 ppm). No derivatization is required.

3. Chromatographic Conditions:

  • HPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18, 100 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

4. Mass Spectrometer Conditions:

  • MS System: Triple Quadrupole Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Positive (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity or Selected Ion Monitoring (SIM).

  • MRM Transitions (Example):

    • This compound: m/z 178.1 → 87.1

    • Piperazine (impurity): m/z 87.1 → 44.1[7]

    • 1,4-bis(ethylsulfonyl)piperazine (impurity): m/z 271.1 → 179.1 (predicted)

  • Spray Voltage: 3.5 kV.

  • Source Temperature: 550°C.[7]

Comparative Analysis: HPLC-UV vs. HPLC-MS

The choice between these two methods depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity profiling, and the available instrumentation.

ParameterHPLC-UV with DerivatizationHPLC-MSJustification & Insights
Specificity Moderate to HighVery HighHPLC-MS provides mass information, unequivocally identifying peaks. The UV method relies solely on retention time, which can be ambiguous if an impurity co-elutes.
Sensitivity GoodExcellentHPLC-MS, especially in MRM mode, can achieve significantly lower detection limits, often in the low ng/mL or even pg/mL range.[7][8] The derivatization UV method is typically limited to the ppm level.[2]
Limit of Detection (LOD) ~10-30 ppm (estimated)[2]< 1 ng/mL (0.001 ppm)[7]The superior sensitivity of MS allows for the detection and quantification of trace-level impurities that would be missed by the UV method.
Sample Preparation Complex & Time-ConsumingSimple & FastThe derivatization step adds time, complexity, and potential for analytical error to the workflow. Direct injection for HPLC-MS is far more efficient.
Instrumentation Cost LowHighStandard HPLC-UV systems are widely available and relatively inexpensive. HPLC-MS systems represent a significant capital investment.
Method Development More ComplexMore ComplexBoth require expertise. Derivatization adds reaction optimization to the UV method. MS requires optimization of ionization and fragmentation parameters.
Application Routine QC, Purity AssayImpurity Profiling, Trace Analysis, Structure Elucidation, Reference Standard CharacterizationThe UV method is well-suited for routine checks where impurity profiles are known. MS is the gold standard for identifying unknowns and for analyses requiring ultra-high sensitivity.

Separation of Key Synthetic Impurities

A well-developed chromatographic method must be able to separate the main compound, this compound, from its most likely process-related impurities.

cluster_synthesis Synthetic Precursors & Byproducts cluster_product Desired Product cluster_hplc HPLC Separation Logic Piperazine Piperazine (Starting Material) Method Optimized RP-HPLC Method Piperazine->Method More Polar Elutes Earlier Disubstituted 1,4-bis(ethylsulfonyl)piperazine (Byproduct) Disubstituted->Method Less Polar Elutes Later Main_Compound This compound Main_Compound->Method

Caption: Logical separation of key impurities from the main compound on a reverse-phase HPLC column.

On a typical reverse-phase (C18) column, compounds elute based on their polarity. We can predict the elution order:

  • Piperazine: Being the most polar molecule with two secondary amines, it will have the least retention and elute first.

  • This compound: The addition of the nonpolar ethylsulfonyl group increases its retention relative to piperazine.

  • 1,4-bis(ethylsulfonyl)piperazine: With two ethylsulfonyl groups, this byproduct is the most nonpolar and will be the most strongly retained, eluting last.

Both the HPLC-UV and HPLC-MS methods described are capable of achieving this separation with the provided gradient conditions. The ability to resolve these specific impurities is a critical parameter for method validation.

Conclusion and Recommendations

The purity of this compound is paramount, and HPLC is the premier technique for its assessment.

  • For routine quality control in a manufacturing environment where cost and throughput are major considerations, the HPLC-UV method with pre-column derivatization is a robust and reliable choice. It offers sufficient sensitivity for determining the purity of the main component and quantifying major impurities, provided the method is properly validated.

  • For drug development, impurity profiling, and reference standard characterization , the HPLC-MS method is unequivocally superior. Its high sensitivity, unparalleled specificity, and ability to provide structural information make it the definitive tool for ensuring a comprehensive understanding of the impurity profile and for detecting potentially harmful trace-level contaminants.

Ultimately, the choice of method is a strategic one. While the derivatization approach is a workhorse, the investment in MS capabilities provides a higher level of analytical certainty, aligning with the stringent requirements of modern pharmaceutical development.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. 1-(Ethylsulfonyl)piperazine is a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its effective quantification and control are therefore paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound analysis, grounded in scientific principles and aligned with global regulatory expectations.

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[1][2] For an impurity like this compound, the analytical method must be sensitive, specific, and robust enough to ensure the quality and consistency of the final drug product. This guide will delve into the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparative analysis to aid researchers in selecting the most appropriate method for their needs.

The Foundation: Regulatory Framework

The validation of analytical methods is governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH), primarily the Q2(R2) guideline on "Validation of Analytical Procedures".[3][4][5] This guideline, along with directives from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), outlines the necessary validation parameters to demonstrate a method's suitability.[6][7][8] These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[4][9]

Choosing the Right Analytical Tool: HPLC vs. GC

The selection of the analytical technique is the first critical decision in method development and validation. For a compound like this compound, both HPLC and GC present viable options, each with distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry.[10][11] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. Given that this compound is a polar molecule, Reverse-Phase HPLC (RP-HPLC) is a logical starting point. However, a key consideration for piperazine derivatives is their potential lack of a strong UV chromophore, which can limit sensitivity with UV detection.[12] To overcome this, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[12][13][14] Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be utilized, which do not rely on UV absorbance. For the highest sensitivity and specificity, mass spectrometry (MS) detection is the gold standard.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[15][16] While this compound has a moderate boiling point, its suitability for GC analysis needs to be experimentally verified to ensure it does not degrade at the temperatures required for volatilization. GC often provides excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS).

Comparative Overview of HPLC and GC for this compound Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.Best for volatile and thermally stable compounds.
Detection UV-Vis (may require derivatization), ELSD, CAD, Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Sensitivity Can be very high, especially with MS detection or after derivatization.Generally high sensitivity, particularly with FID for organic compounds.
Specificity High, especially with photodiode array (PDA) or MS detectors.Very high, particularly with MS detection providing structural information.
Sample Preparation Often involves dissolution in a suitable solvent; may require derivatization.May require derivatization to increase volatility; dissolution in a volatile solvent.
Throughput Can be automated for high throughput.Can be automated for high throughput.

The Validation Workflow: A Step-by-Step Comparison

The following sections detail the experimental protocols for validating an HPLC-UV (with derivatization) and a GC-FID method for the quantification of this compound. The validation parameters are discussed in the context of both techniques, highlighting the key differences and considerations.

Experimental Workflow for Method Validation

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting define_purpose Define Purpose (Impurity Quantification) select_method Select Method (HPLC vs. GC) define_purpose->select_method define_criteria Define Acceptance Criteria select_method->define_criteria write_protocol Write Validation Protocol define_criteria->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness analyze_data Analyze Data robustness->analyze_data compare_criteria Compare with Criteria analyze_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: A generalized workflow for analytical method validation.

Specificity: Ensuring the Method's Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

Specificity Workflow

SpecificityWorkflow start Start: Prepare Samples blank Blank (Diluent) start->blank placebo Placebo (Matrix without API/Impurity) start->placebo impurity_std This compound Standard start->impurity_std api_spiked API spiked with This compound start->api_spiked forced_degradation Forced Degradation Sample start->forced_degradation analyze Analyze all samples by proposed method (HPLC/GC) blank->analyze placebo->analyze impurity_std->analyze api_spiked->analyze forced_degradation->analyze evaluate Evaluate Results analyze->evaluate pass Pass: No interference at the retention time of the analyte. Peak purity criteria met (for HPLC-PDA). evaluate->pass No Interference fail Fail: Interference observed. evaluate->fail Interference

Caption: Experimental workflow for determining the specificity of an analytical method.

Protocol for Specificity:

  • HPLC-UV (with derivatization):

    • Prepare a blank solution (diluent).

    • Prepare a placebo solution (formulation matrix without the API and impurity).

    • Prepare a standard solution of this compound and derivatize it.

    • Prepare a solution of the API spiked with this compound and derivatize it.

    • Subject the API to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[17][18][19] Prepare a derivatized sample of the stressed API.

    • Inject all solutions into the HPLC system.

    • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the derivatized this compound. The peak for the analyte in the spiked and stressed samples should be pure (as determined by a PDA detector) and well-resolved from other peaks.[1]

  • GC-FID:

    • Follow a similar sample preparation scheme as for HPLC (steps 1-5), omitting the derivatization step unless required for volatility.

    • Inject all solutions into the GC system.

    • Acceptance Criteria: The blank and placebo chromatograms should be free of interfering peaks at the retention time of this compound. The analyte peak should be well-resolved from any other peaks in the spiked and stressed samples.

Linearity and Range: Proportionality of Response

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

Protocol for Linearity and Range:

  • HPLC-UV & GC-FID:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five concentrations spanning the expected range (e.g., from the reporting limit to 120% of the specification limit for an impurity).

    • For HPLC-UV, derivatize each concentration level.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol for Accuracy:

  • HPLC-UV & GC-FID:

    • Prepare placebo samples spiked with this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples using the developed method.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 90.0% to 110.0% for an impurity).

Precision: Agreement Between Measurements

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.

Protocol for Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the API spiked with this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

    • Acceptance Criteria: The %RSD should be within a pre-defined limit (e.g., ≤ 5.0% for an impurity).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the cumulative %RSD for all measurements.

    • Acceptance Criteria: The %RSD should meet the pre-defined criteria (e.g., ≤ 10.0%).

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Protocol for LOD and LOQ:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness: Reliability Under Varied Conditions

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Protocol for Robustness:

  • HPLC-UV:

    • Introduce small, deliberate variations to parameters such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

  • GC-FID:

    • Introduce small, deliberate variations to parameters such as:

      • Carrier gas flow rate (e.g., ± 10%)

      • Oven temperature program (e.g., initial temperature ± 5 °C)

      • Injector and detector temperature (e.g., ± 10 °C)

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits.

Comparative Validation Data Summary (Hypothetical)

Validation ParameterHPLC-UV (with Derivatization)GC-FIDAcceptance Criteria
Specificity No interference observed. Peak purity index > 0.999.No interference observed.No interference at the retention time of the analyte.
Linearity (r²) 0.99950.9998≥ 0.99
Range 1 - 15 µg/mL0.5 - 10 µg/mLCovers the range from LOQ to 120% of specification.
Accuracy (% Recovery) 98.5% - 102.3%99.1% - 101.5%90.0% - 110.0%
Precision (Repeatability, %RSD) 1.8%1.5%≤ 5.0%
Precision (Intermediate, %RSD) 2.5%2.1%≤ 10.0%
LOD 0.3 µg/mL0.15 µg/mLTo be determined and reported.
LOQ 1.0 µg/mL0.5 µg/mLTo be determined and reported.
Robustness PassedPassedSystem suitability criteria met under all varied conditions.

Conclusion and Recommendation

Both HPLC-UV with derivatization and GC-FID can be successfully validated for the quantitative determination of this compound.

The GC-FID method appears to offer slightly better sensitivity (lower LOD and LOQ) and precision in this hypothetical comparison. It would be the preferred method if this compound is sufficiently volatile and thermally stable. The primary advantage is the avoidance of the derivatization step, which simplifies sample preparation and reduces a potential source of variability.

The HPLC-UV method with derivatization is a robust and reliable alternative, particularly if the analyte exhibits thermal instability or poor volatility. While the derivatization step adds complexity, it effectively addresses the challenge of poor UV absorbance. The use of a PDA detector provides the added benefit of peak purity analysis, enhancing the specificity of the method.

Ultimately, the choice between these two well-validated methods will depend on the specific requirements of the analysis, the available instrumentation, and the characteristics of the sample matrix. A risk-based approach, as encouraged by modern regulatory guidelines, should be employed to make the final selection.[20][21]

References

A Senior Application Scientist's Guide to the Sulfonylation of Piperazine: A Head-to-Head Comparison of Key Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile linker between different pharmacophoric elements.[1][2] Its derivatization is a cornerstone of drug development, and among the most critical transformations is N-sulfonylation. The resulting piperazine sulfonamides are a privileged class of compounds found in numerous therapeutic agents, from anticancer to antimicrobial drugs.[3][4][5][6][7]

The choice of sulfonylating agent is not trivial; it dictates reaction efficiency, selectivity, and the chemical properties of the final product. This guide provides a head-to-head comparison of common sulfonylating agents, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

The Fundamental Reaction: A Mechanistic Overview

The sulfonylation of piperazine is a classic nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride leaving group, and a base is typically required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

General_Sulfonylation_Mechanism cluster_reactants Reactants cluster_products Products Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Et₃N) BaseH Base·HCl Base->BaseH Neutralization Product Piperazine Sulfonamide Intermediate->Product Loss of Cl⁻ Product->Product HCl HCl HCl->BaseH

Caption: General mechanism for the sulfonylation of piperazine.

Comparative Analysis of Sulfonylating Agents

The selection of a sulfonylating agent hinges on factors including reactivity, desired functionality in the final molecule, and the potential for side reactions. The following table provides a comparative overview of commonly employed agents.

Sulfonylating AgentStructureReactivity & ConditionsSelectivity (Mono- vs. Di-)AdvantagesDisadvantages & Side Reactions
Tosyl Chloride (TsCl) CH₃C₆H₄SO₂ClModerate. Typically requires a base (e.g., pyridine, triethylamine) in a non-protic solvent (DCM, THF) at 0°C to room temperature.[3][8]Mono-substitution is achievable with excess piperazine or by using piperazine salts.[9] Di-substitution can occur with a 2:1 molar ratio of TsCl to piperazine.Readily available, cost-effective, stable solid. The tosyl group is a robust protecting group.[10]Can lead to the conversion of nearby alcohols to chlorides, especially at elevated temperatures or with prolonged reaction times.[11][12]
Mesyl Chloride (MsCl) CH₃SO₂ClHigh. Very reactive liquid. Reactions are often run at low temperatures (0°C or below) with a non-nucleophilic base like triethylamine.[13]High reactivity can make selective mono-sulfonylation challenging without careful control of stoichiometry and addition rate.The resulting methanesulfonamide is often desirable for its physicochemical properties in drug candidates.Highly corrosive, moisture-sensitive, and lachrymatory.[13] Its high reactivity can lead to lower selectivity with complex substrates.
Nosyl Chloride (NsCl) O₂NC₆H₄SO₂ClHigh. The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom.[14]Similar to other reactive chlorides, careful control is needed for mono-substitution.[15]The nosyl group is an excellent protecting group that can be cleaved under mild, specific conditions (e.g., with a thiol and base), unlike the more robust tosyl group.[14]The reagent is a solid but can be less stable than TsCl. The resulting sulfonamide is highly colored.
Dansyl Chloride (DNS-Cl) C₁₂H₁₂ClNO₂SModerate. Typically reacted in a buffered aqueous/organic mixture (e.g., acetonitrile/carbonate buffer) at high pH (~9.5).[16]Often used for analytical derivatization where mono-substitution is the goal for quantification.[17]The resulting dansyl-piperazine adduct is highly fluorescent, enabling sensitive detection by HPLC-FLD or LC-MS.[17][18]Unstable in some organic solvents like DMSO.[19] Primarily used for analytical purposes rather than as a synthetic intermediate for further elaboration.

Controlling Selectivity: The Mono-Sulfonylation Challenge

For most applications, particularly in drug synthesis, the selective formation of the mono-substituted piperazine is paramount. Di-sulfonylation is a common side reaction that consumes starting material and complicates purification.

Causality of Selectivity: After the first sulfonylation, the electron-withdrawing sulfonyl group reduces the nucleophilicity of the remaining secondary amine on the piperazine ring. However, this deactivation is often insufficient to prevent a second reaction, especially with highly reactive sulfonyl chlorides or when using stoichiometric equivalents.

Strategies for Mono-Substitution:

  • Excess Piperazine: Using a significant molar excess of piperazine (e.g., 4-8 equivalents) is the most common strategy. This statistically favors the reaction of the sulfonyl chloride with an unreacted piperazine molecule over a mono-substituted one.[20]

  • Use of Piperazine Salts: Employing a mixture of free piperazine and a piperazine salt (e.g., piperazine dihydrochloride) can buffer the basicity and modulate the concentration of the free nucleophile, suppressing the formation of di-substituted byproducts.[9]

  • Protecting Groups: The most robust method involves using a mono-protected piperazine, such as N-Boc-piperazine. After sulfonylation at the free secondary amine, the Boc group can be cleanly removed under acidic conditions to yield the desired mono-sulfonamide.[20]

Selectivity_Control Start Goal: Mono-Sulfonylation of Piperazine Q1 Is the substrate complex or is absolute selectivity required? Start->Q1 UseProtectingGroup Use Mono-Protected Piperazine (e.g., N-Boc-Piperazine) Q1->UseProtectingGroup Yes Q2 Is the sulfonylating agent highly reactive (e.g., MsCl)? Q1->Q2 No RemovePG Deprotect after Sulfonylation UseProtectingGroup->RemovePG FinalProduct Purified Mono-Sulfonylated Piperazine RemovePG->FinalProduct UseExcess Use Large Excess of Piperazine (>4 equivalents) Q2->UseExcess Yes Q2->UseExcess No UseSalts Consider using Piperazine Salts to modulate reactivity UseExcess->UseSalts Optional UseExcess->FinalProduct

Caption: Decision workflow for achieving selective mono-sulfonylation.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each critical step to ensure reproducibility and understanding.

Protocol 1: Synthesis of 1-(Tosyl)piperazine

This procedure details a standard method for mono-tosylation using an excess of piperazine.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve piperazine (4.0 eq.) in dichloromethane (DCM, approx. 0.2 M relative to TsCl).

    • Rationale: Using a significant excess of piperazine statistically favors mono-substitution. DCM is a good, non-reactive solvent for both reactants.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.0 eq.) in a minimal amount of DCM. Add this solution dropwise to the stirred piperazine solution over 30 minutes.

    • Rationale: Slow, dropwise addition prevents localized high concentrations of the electrophile, further suppressing di-sulfonylation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the TsCl is consumed.

  • Work-up:

    • Wash the reaction mixture sequentially with water (2x) and brine (1x).

      • Rationale: The water washes remove the excess piperazine and the piperazine hydrochloride salt formed.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Rationale: Removal of residual water is crucial before solvent evaporation.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure 1-(tosyl)piperazine.

Experimental_Workflow Start Reaction Setup (Piperazine in DCM) Cool Cool to 0 °C Start->Cool Add Dropwise Addition of Tosyl Chloride Solution Cool->Add React Stir at Room Temp (3-4h, Monitor) Add->React Wash Aqueous Work-up (H₂O, Brine) React->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify End Pure 1-(Tosyl)piperazine Purify->End

Caption: Workflow for the synthesis and purification of 1-(tosyl)piperazine.

Protocol 2: Derivatization of Piperazine with Dansyl Chloride for Analysis

This protocol is optimized for creating a fluorescent derivative for quantification, a common requirement in bioanalytical and environmental studies.

Methodology:

  • Sample Preparation: Prepare a solution of the piperazine-containing sample in acetonitrile.

  • Reagent Preparation: Prepare a solution of dansyl chloride (approx. 1.5 eq.) in acetonitrile and a separate aqueous solution of sodium carbonate buffer (100 mM, pH ~9.5).

    • Rationale: A basic pH is required to ensure the piperazine amine is deprotonated and thus maximally nucleophilic.[16] Acetonitrile helps to solubilize the dansyl chloride.[18]

  • Reaction: To the piperazine solution, add the carbonate buffer, followed by the dansyl chloride solution. Vortex the mixture and allow it to react in the dark at room temperature for 1 hour.

    • Rationale: Dansyl derivatives are light-sensitive, so protection from light is necessary. The reaction is typically rapid under these conditions.

  • Quenching: Add a small amount of a primary amine solution (e.g., methylamine) to quench any remaining dansyl chloride.

    • Rationale: This step prevents the reactive dansyl chloride from degrading or reacting with other components during analysis.

  • Analysis: The resulting solution containing the stable, fluorescent 1-dansyl-piperazine can be directly analyzed by reverse-phase HPLC with fluorescence detection or by LC-MS.[17]

Conclusion

The sulfonylation of piperazine is a fundamental transformation in modern synthetic and medicinal chemistry. While a range of sulfonylating agents can effect this conversion, a nuanced understanding of their relative reactivities, advantages, and limitations is critical for success. Tosyl chloride and mesyl chloride are workhorse reagents for building stable sulfonamide linkages, while nosyl chloride offers the advantage of deprotection. Dansyl chloride, in contrast, serves a specialized role in creating fluorescent adducts for sensitive analytical detection. By carefully selecting the appropriate reagent and controlling reaction conditions—particularly stoichiometry—researchers can efficiently and selectively synthesize the desired piperazine sulfonamides for their specific application.

References

A Researcher's Guide to Evaluating the Receptor Selectivity of 1-(Ethylsulfonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutics with high target specificity and minimal off-target effects is paramount. The 1-(Ethylsulfonyl)piperazine scaffold has emerged as a promising pharmacophore in the design of ligands for a variety of G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. The nuanced substitution patterns on this core structure can dramatically influence binding affinity and functional activity, making a thorough evaluation of receptor selectivity a critical step in the development of safe and effective drug candidates.

This guide provides an in-depth, technically-focused comparison of methodologies to rigorously assess the selectivity profile of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Rationale for a Multi-Faceted Approach to Selectivity Profiling

A comprehensive understanding of a compound's selectivity cannot be gleaned from a single experimental approach. Instead, a combination of binding and functional assays is essential to build a complete picture of a derivative's interaction with its intended target and potential off-target receptors.

  • Binding Assays: These assays, often utilizing radiolabeled ligands, directly measure the affinity of a compound for a receptor.[1][2][3][4][5] They are the gold standard for determining the equilibrium dissociation constant (Ki), a fundamental measure of binding affinity.[6]

  • Functional Assays: These assays measure the biological response elicited by a compound upon binding to a receptor.[7][8][9] They are crucial for determining whether a compound acts as an agonist (activator), antagonist (blocker), or inverse agonist (reduces basal activity) and for quantifying its potency (EC50 or IC50).[10][11][12]

By integrating data from both types of assays, researchers can not only identify high-affinity binders but also characterize their functional consequences at various receptors, thereby constructing a detailed selectivity profile.

Visualizing the Core Concepts

To better understand the principles underlying our experimental approach, let's visualize the key processes.

Caption: Generalized GPCR signaling pathway initiated by ligand binding.

Experimental Design for Comprehensive Selectivity Profiling

A robust evaluation of selectivity involves screening a panel of receptors that are structurally related to the primary target or are known to be associated with common off-target effects. For this compound derivatives, this panel should ideally include subtypes of dopamine, serotonin, and adrenergic receptors.

Part 1: Determining Binding Affinity via Radioligand Competition Assays

Radioligand binding assays are a powerful tool for quantifying the affinity of a test compound for a receptor.[1] The most common format is a competition assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor.[2][5]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor-expressing Membrane Preparation Incubate Incubate to Equilibrium Membrane_Prep->Incubate Radioligand Radioligand (Fixed Concentration) Radioligand->Incubate Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubate Filtration Rapid Filtration to Separate Bound from Free Incubate->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol: Radioligand Competition Binding Assay

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors) and a range of concentrations of the this compound derivative.

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate at a specific temperature for a predetermined time to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.[13]

  • Detection: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Fit the data to a sigmoidal dose-response model to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10][11][12][14] The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6][10][15][16][17][18]

    Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Table 1: Hypothetical Binding Affinity (Ki, nM) of this compound Derivatives at Various Receptors

CompoundD₂ Receptor5-HT₂ₐ Receptorα₁-Adrenergic Receptor
Derivative A1.5150500
Derivative B2505.2800
Derivative C10251000
Part 2: Assessing Functional Activity

Functional assays are essential to determine the biological effect of a compound at a given receptor. Depending on the G-protein coupling of the receptor, different second messenger systems can be measured.[7][8][9][19][20][21]

  • Gαs-coupled receptors: Agonist activation leads to an increase in intracellular cyclic AMP (cAMP).[19][22]

  • Gαi-coupled receptors: Agonist activation leads to a decrease in intracellular cAMP.[19][22]

  • Gαq-coupled receptors: Agonist activation leads to an increase in intracellular calcium (Ca²⁺) or inositol phosphates (IPs).[7]

Detailed Protocol: cAMP Accumulation Assay (for Gαs and Gαi-coupled receptors)

This protocol describes a common method for measuring changes in intracellular cAMP levels.[19][22][23][24][25]

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and grow to confluency.

  • Pre-treatment: For Gαi-coupled receptors, pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.[22]

  • Compound Addition: Add varying concentrations of the this compound derivative to the cells.

  • Incubation: Incubate for a specified time to allow for receptor activation and subsequent changes in cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. For agonists, determine the EC₅₀ value (concentration for 50% of maximal response). For antagonists, determine the IC₅₀ value (concentration that inhibits 50% of the response to a known agonist).

Detailed Protocol: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that directly measures the activation of G-proteins, the first step after receptor activation.[26][27][28][29] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins.[26][27][28]

  • Membrane Preparation: Prepare membranes from cells expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for receptor activation and [³⁵S]GTPγS binding.

  • Separation and Detection: Separate the membrane-bound [³⁵S]GTPγS from the free radiolabel by filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the compound concentration to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Table 2: Hypothetical Functional Potency (EC₅₀/IC₅₀, nM) of this compound Derivatives

CompoundD₂ Receptor (Antagonist, IC₅₀)5-HT₂ₐ Receptor (Antagonist, IC₅₀)α₁-Adrenergic Receptor (Agonist, EC₅₀)
Derivative A2.5300>10,000
Derivative B5008.1>10,000
Derivative C1545>10,000

Interpreting the Data: A Holistic View of Selectivity

The selectivity of a compound is not an absolute value but rather a ratio of its affinity or potency at different receptors. A high selectivity ratio indicates a greater preference for the target receptor.

Selectivity_Analysis cluster_data Input Data cluster_analysis Analysis cluster_output Output Binding_Data Binding Affinity (Ki) Selectivity_Ratio Calculate Selectivity Ratios (Ki_off-target / Ki_on-target) Binding_Data->Selectivity_Ratio Functional_Data Functional Potency (EC50/IC50) Functional_Data->Selectivity_Ratio Selectivity_Profile Comprehensive Selectivity Profile Selectivity_Ratio->Selectivity_Profile

Caption: Logical flow for determining a compound's selectivity profile.

For example, to determine the selectivity of Derivative A for the D₂ receptor over the 5-HT₂ₐ receptor, we would calculate the ratio of their Ki values:

Selectivity Ratio = Ki (5-HT₂ₐ) / Ki (D₂) = 150 nM / 1.5 nM = 100-fold

A higher selectivity ratio is generally desirable, as it suggests a lower likelihood of off-target effects mediated by the 5-HT₂ₐ receptor. By performing these calculations for all relevant off-target receptors, a comprehensive selectivity profile can be established for each this compound derivative.

Conclusion

The evaluation of receptor selectivity for this compound derivatives is a critical and multifaceted process that requires a combination of well-designed binding and functional assays. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can generate robust and reliable data to inform the selection and optimization of drug candidates with the desired selectivity profile. This rigorous approach is fundamental to advancing the development of safer and more effective therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Ethylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.